Ixazomib Impurity 1

Catalog No.
S874361
CAS No.
1201903-02-7
M.F
C24H33BCl2N2O4
M. Wt
495.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ixazomib Impurity 1

CAS Number

1201903-02-7

Product Name

Ixazomib Impurity 1

IUPAC Name

2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide

Molecular Formula

C24H33BCl2N2O4

Molecular Weight

495.26

InChI

InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl

ixazomib degradation pathways and products

Author: Smolecule Technical Support Team. Date: February 2026

Ixazomib Degradation Pathways & Products

The following table summarizes the main degradation pathways identified for ixazomib and the resulting products [1].

Degradation Pathway Key Degradation Product(s) Identification Method Experimental Condition
Oxidative Deborylation Impurity A HRMS Exposure to oxidants [1]
Amide Bond Hydrolysis Impurity B and Impurity C HRMS (with chemical standard confirmation) Alkaline environment (higher pH) [1]

Analytical Method & Stability Data

The cited study developed and validated a rapid UHPLC-UV assay for the simultaneous quantification of ixazomib and its main degradation products. The key validation parameters are summarized below [1].

Analyte Concentration Range (µg/mL) Key Stability Finding
Ixazomib 2.50 - 100.00 Relatively stable in neutral/acidic solution; degrades at higher pH, with oxidants, and under light [1].
Impurity A 0.75 - 60.00 Formed primarily through oxidative stress [1].
Impurity B 0.75 - 60.00 Formed primarily through hydrolytic degradation [1].
Impurity C 1.25 - 60.00 Formed primarily through hydrolytic degradation [1].

Kinetics and Solid-State Stability: The degradation of ixazomib in solution was found to follow first-order kinetics under neutral, acidic, alkaline, and UV stress. In contrast, the solid substance (ixazomib citrate) was relatively resistant to heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours [1].

Experimental Protocol: Forced Degradation Study

Here is a detailed methodology for the forced degradation experiments based on the study [1].

  • Objective: To subject ixazomib to various stress conditions to induce degradation and identify the main degradation products.
  • Analytical Technique: A novel UHPLC-UV method coupled with High-Resolution Mass Spectrometry (HRMS) for the identification of degradation products.
  • Stress Conditions Applied:
    • Acidic and Alkaline Hydrolysis: Exposure to acidic and basic environments.
    • Oxidative Stress: Exposure to oxidants.
    • Photolytic Stress: Exposure to light (UV stress).
    • Thermal and Humidity Stress (Solid-state): Exposure to dry heat (70 °C) and humid heat (70 °C/75% RH) for 24 hours.
  • Key Steps:
    • Stress Procedures: Ixazomib solutions and solid samples were subjected to the conditions listed above.
    • Sampling and Analysis: Samples were drawn at intervals and analyzed by the UHPLC-UV method to monitor degradation.
    • Product Identification: Degradation products observed in the chromatograms were characterized using HRMS. The chemical structures of the main products (Impurities A, B, and C) were confirmed by comparison with synthesized reference standards.
    • Kinetics Analysis: Degradation data from solution studies under neutral, acidic, alkaline, and UV stress were fitted to kinetic models and found to follow first-order kinetics.

Degradation Pathways & Analytical Workflow

The diagram below outlines the logical workflow and key relationships in the forced degradation study of Ixazomib.

G start Ixazomib (API) stress Applied Stress Conditions start->stress pathway1 Oxidative Stress stress->pathway1 pathway2 Hydrolytic Stress stress->pathway2 product1 Impurity A (Oxidative Deborylation) pathway1->product1 product2 Impurity B & C (Amide Bond Hydrolysis) pathway2->product2 analysis Analysis: UHPLC-UV/HRMS product1->analysis product2->analysis finding1 Solution: Sensitive to oxidants, light, and high pH analysis->finding1 finding2 Solid: Stable to heat, heat/humidity, and light analysis->finding2 kinetics Degradation in solution follows first-order kinetics analysis->kinetics

Ixazomib Degradation Study Workflow

Key Technical Insights

This information provides a foundational understanding of ixazomib's stability profile.

  • Principal Pathways: The two main chemical degradation pathways for ixazomib are oxidative deboronation and hydrolysis of the amide bond [1].
  • Stability Dependence: The stability of ixazomib is highly dependent on its physical state and environment. It is more stable as a solid and degrades in solution, with the rate accelerating under specific stressors [1].
  • Advanced Analytics: The study highlights the effectiveness of MS-compatible UHPLC methods coupled with HRMS and chemical standards for the definitive identification of degradation products in complex mixtures [1].

References

Chemical Identity and Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers for the two compounds referred to as "Ixazomib Impurity 1".

Property Compound A (Boronic Ester Impurity) Compound B (Hydroxy Impurity)
Chemical Name 2,5-dichloro-N-(2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl)benzamide [1] [2] (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide [3] [4]
CAS Number 1201903-02-7 [1] [2] [5] Not Assigned (NA) [3] [6]
Molecular Formula C₂₄H₃₃BCl₂N₂O₄ [2] [5] C₁₄H₁₈Cl₂N₂O₃ [3] [5]
Molecular Weight 495.25 g/mol [2] [5] 333.21 g/mol [5]
SMILES C(NCC(NC@H[C@@]3([H])CC@@(C[C@@]2([H])O1)C3(C)C)CC(C)C)=O)(=O)C1=CC(Cl)=CC=C1Cl [2] O=C(NCC(NC@HCC(C)C)=O)C1=CC(Cl)=CC=C1Cl [3]

Role in Drug Development and Analysis

This compound serves as a critical Reference Standard in the drug development process [1] [3]. Its primary uses include:

  • Analytical Method Development and Validation (AMV): Used to develop and validate specific, accurate, and precise UHPLC-UV or other chromatographic methods for quantifying the impurity itself and the active drug [7] [3].
  • Quality Control (QC) Applications: Serves as a calibrated standard for routine testing to ensure the purity of commercial Ixazomib batches and to monitor stability during shelf-life [1] [3] [8].
  • Regulatory Compliance: Used to provide traceability against pharmacopeial standards (e.g., USP, EP) and is vital for filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) [1] [3] [6].

Analytical Methods and Protocols

A validated UHPLC-UV method from a forced degradation study can be applied for the simultaneous quantification of Ixazomib and its degradation products, including this compound [7].

G A Ixazomib Solution B Apply Stress Conditions A->B C Analyze via UHPLC-UV B->C D Identify Products via HRMS C->D

Experimental workflow for forced degradation and impurity profiling [7]

Key Method Parameters [7]:

  • Analytical Technique: UHPLC-UV, compatible with mass spectrometry (MS)
  • Concentration Range for Impurities:
    • Impurity A and B: 0.75 - 60.00 μg/mL
    • Impurity C: 1.25 - 60.00 μg/mL
  • Degradation Kinetics: Ixazomib degradation follows first-order kinetics under neutral, acidic, alkaline, and UV light stress.

Formation Pathways and Stability

This compound is a product of oxidative deboronation, one of the two principal degradation pathways for Ixazomib [7]. The following diagram illustrates its formation and relationship to other key impurities.

G Ixazomib Ixazomib Impurity1 This compound (Oxidative Product) Ixazomib->Impurity1 Oxidative Deboronation Desglycine Desglycine Impurity Ixazomib->Desglycine Amide Bond Hydrolysis Hydrolysis Hydrolysis Oxidation Oxidation

Primary degradation pathways of Ixazomib leading to key impurities [7]

Stability Profile of Ixazomib [7]:

  • Solution State: Relatively stable in neutral and acidic environments; decomposition accelerates at higher pH; sensitive to oxidants and light.
  • Solid State: Ixazomib citrate is relatively resistant to heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours.

Practical Research Considerations

When working with this compound:

  • Procurement: The impurity is commercially available as a reference standard from multiple specialty suppliers like Axios Research, SynZeal, Daicel Pharma, and Pharmaffiliates [1] [3] [8].
  • Regulatory Status: These products are sold with comprehensive characterization data (including COA, 1H NMR, 13C NMR, IR, MS, and HPLC purity) compliant with regulatory guidelines [1] [3] [8].
  • Usage Disclaimer: All supplied materials are explicitly "for analytical purposes only and not for human use" [1] [3].

References

plausible degradation structures Ixazomib Impurity 1 LC-QTOF-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Ixazomib Degradation Pathways and Identified Impurities

The following table summarizes the key information from a forced degradation study of Ixazomib, which identified the main degradation products and their formation pathways [1]:

Impurity / Pathway Description / Proposed Structure Key Mass Spectrometry Data Formation Condition
Principal Pathways Oxidative deboronation; Hydrolysis of the amide bond [1]. Not specified in detail. Alkaline, oxidative, and photolytic conditions [1].
Impurity A One of the main degradation products; chemical standard was prepared [1]. Part of a validated UHPLC-UV assay within a concentration range of 0.75-60.00 μg/mL [1]. Not specified individually.
Impurity B One of the main degradation products; chemical standard was prepared [1]. Part of a validated UHPLC-UV assay within a concentration range of 0.75-60.00 μg/mL [1]. Not specified individually.
Impurity C One of the main degradation products; chemical standard was prepared [1]. Part of a validated UHPLC-UV assay within a concentration range of 1.25-60.00 μg/mL [1]. Not specified individually.

The same study developed a rapid UHPLC-UV assay for Ixazomib and its degradation products, validating it for simultaneous quantification. The method was applied to study the drug's stability, revealing that Ixazomib in solution is [1]:

  • Relatively stable in neutral and acidic environments.
  • Less stable, with accelerated decomposition, at higher pH.
  • Sensitive to oxidants and light.

Methodology for Degradant Identification

The general workflow for identifying and characterizing degradation products, as applied to Ixazomib and other pharmaceuticals, involves several key stages and advanced techniques [1] [2] [3]. The diagram below outlines the core experimental workflow.

workflow Stress Forced Degradation Stress Forced Degradation Chromatographic Separation (HPLC/UHPLC) Chromatographic Separation (HPLC/UHPLC) Stress Forced Degradation->Chromatographic Separation (HPLC/UHPLC) High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry (HRMS) Chromatographic Separation (HPLC/UHPLC)->High-Resolution Mass Spectrometry (HRMS) Accurate Mass Measurement Accurate Mass Measurement High-Resolution Mass Spectrometry (HRMS)->Accurate Mass Measurement MS/MS Fragmentation MS/MS Fragmentation High-Resolution Mass Spectrometry (HRMS)->MS/MS Fragmentation Elemental Composition Proposal Elemental Composition Proposal Accurate Mass Measurement->Elemental Composition Proposal Structural Elucidation Structural Elucidation MS/MS Fragmentation->Structural Elucidation Confirmation (NMR / Synthetic Standard) Confirmation (NMR / Synthetic Standard) Structural Elucidation->Confirmation (NMR / Synthetic Standard) H/D Exchange LC/MS H/D Exchange LC/MS Number of Exchangeable Hydrogens Number of Exchangeable Hydrogens H/D Exchange LC/MS->Number of Exchangeable Hydrogens Number of Exchangeable Hydrogens->Structural Elucidation

The key analytical techniques in this workflow are:

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for determining the exact mass of degradation products with high accuracy (often within 5 ppm). This accurate mass measurement allows for the proposal of a definitive elemental composition for the impurity [2] [3] [4].
  • Tandem Mass Spectrometry (MS/MS): This technique fragments the molecular ion of the degradant. Interpreting the fragmentation pattern provides vital clues about the molecular structure and helps locate the site of degradation within the molecule [2].
  • On-line H/D Exchange LC/MS: This method uses deuterated mobile phases to measure how many "exchangeable" hydrogen atoms (those attached to O, N, or S) are in a molecule. This information helps distinguish between different possible isomeric structures that might have the same elemental composition [2].

How to Proceed with Identifying "Impurity 1"

While the exact structure of "Impurity 1" is not provided in the search results, you can take the following steps to identify it:

  • Consult the Primary Source: The most direct information is likely in the full text of the original research paper [1]. The authors typically provide detailed structural characterization data, including proposed fragmentation schemes for each impurity in the supplementary information.
  • Compare with Available Impurity Standards: The study mentions that chemical standards for the main degradation products (Impurities A, B, and C) were prepared [1]. "Impurity 1" in your context may correspond to one of these. Commercial suppliers also offer various Ixazomib impurities, which can be used for co-injection experiments to confirm identity [5].
  • Apply the Analytical Workflow: Using the HRMS and MS/MS data you have for "Impurity 1," you can follow the standard methodology outlined above: determine its elemental composition, identify its fragment ions, and propose a structure that is consistent with Ixazomib's known degradation pathways.

References

oxidative deboronation and amide bond hydrolysis ixazomib

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data and Experimental Protocol

The following table consolidates the key quantitative data from the forced degradation study and the validated analytical method for assaying Ixazomib and its main impurities [1].

Parameter Details
Analytical Method UHPLC-UV
Validated Concentration Range (Ixazomib) 2.50 - 100.00 µg/mL
Validated Concentration Range (Impurity A & B) 0.75 - 60.00 µg/mL
Validated Concentration Range (Impurity C) 1.25 - 60.00 µg/mL
Degradation Kinetics First-order kinetics under neutral, acidic, alkaline, and UV stress.

| Principal Degradation Pathways | 1. Oxidative Deboronation 2. Hydrolysis of the Amide Bond |

The experimental workflow for the forced degradation study and analysis can be summarized as follows:

Start Ixazomib Sample Stress Apply Stress Conditions Start->Stress Analysis UHPLC-UV Analysis Stress->Analysis Identification HRMS Identification Analysis->Identification Results Degradation Products & Kinetics Identification->Results

Experimental Workflow

Detailed Methodologies

For researchers looking to replicate or build upon this work, here are the detailed methodologies for key experiments cited.

Forced Degradation Study Protocol

  • Stress Conditions: The forced degradation study should expose Ixazomib to a variety of stress conditions to understand its stability profile. These typically include [1]:
    • Acidic and Alkaline Hydrolysis: Exposure to acidic (e.g., HCl) and alkaline (e.g., NaOH) environments.
    • Oxidative Stress: Exposure to oxidants like hydrogen peroxide (H₂O₂).
    • Photolytic Stress: Exposure to UV light.
    • Thermal Stress: Exposure of both solution and solid-state Ixazomib to elevated temperatures (e.g., 70°C) and humidity (e.g., 75% Relative Humidity).
  • Kinetic Analysis: The degradation of Ixazomib in solution under neutral, acidic, alkaline, and UV stress was found to follow first-order kinetics [1]. This means the rate of degradation is directly proportional to the concentration of Ixazomib.

UHPLC-UV Analytical Method

  • The developed UHPLC-UV method is MS-compatible, allowing for easy coupling with Mass Spectrometry for further identification [1].
  • The method was validated for the simultaneous assay of Ixazomib and its three main degradation products (Impurity A, B, and C) across the specified concentration ranges, ensuring accuracy, precision, and linearity of the measurements [1].

Degradation Pathways and Impurities

The core degradation chemistry of Ixazomib involves two primary reactions, leading to distinct impurities. The relationship between these pathways and the resulting products is illustrated below.

Ixazomib Ixazomib (C₁₄H₁₉BCl₂N₂O₄) Pathway1 Oxidative Deboronation Ixazomib->Pathway1 Oxidants Pathway2 Amide Bond Hydrolysis Ixazomib->Pathway2 Acid/Base ImpurityA Impurity A Pathway1->ImpurityA ImpurityB Impurity B Pathway1->ImpurityB ImpurityC Impurity C Pathway2->ImpurityC

Primary Degradation Pathways

  • Oxidative Deboronation: This pathway involves the loss of the boronic acid group [-B(OH)₂] from the Ixazomib molecule, which is central to its proteasome-inhibiting activity [1]. This reaction is triggered by oxidants and results in the formation of Impurity A and Impurity B [1].
  • Amide Bond Hydrolysis: This pathway involves the cleavage of the amide bond within the Ixazomib structure. This reaction can be accelerated in both acidic and alkaline conditions and leads to the formation of Impurity C [1].

References

Ixazomib Impurity 1 formation during synthesis and manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Identification and Formation of Key Impurities

The search results indicate that several key impurities and degradation products of Ixazomib have been identified. The diagram below illustrates the primary degradation pathways.

G cluster_primary Primary Degradation Pathways Ixazomib Ixazomib Path: Oxidative Deboronation Path: Oxidative Deboronation Ixazomib->Path: Oxidative Deboronation Path: Amide Hydrolysis Path: Amide Hydrolysis Ixazomib->Path: Amide Hydrolysis Impurity A\n(Desglycine Impurity) Impurity A (Desglycine Impurity) Path: Oxidative Deboronation->Impurity A\n(Desglycine Impurity) Impurity B Impurity B Path: Amide Hydrolysis->Impurity B Impurity C Impurity C Path: Amide Hydrolysis->Impurity C

The following table summarizes the main Ixazomib impurities based on the search results.

Impurity / Degradation Product Chemical Name / Description CAS Number (if provided) Proposed Structure / Relationship
Desglycine Impurity [1] (R)-(1-(2,5-Dichlorobenzamido)-3-methylbutyl)boronic acid 2806031-79-6 Formed from Ixazomib by loss of the glycine moiety [1].
Impurity A [2] Not fully specified in results - A principal degradation product identified via forced degradation studies [2].
Impurity B [2] Not fully specified in results - A principal degradation product identified via forced degradation studies [2].
Impurity C [2] Not fully specified in results - A principal degradation product identified via forced degradation studies [2].
Hydroxy Ixazomib Impurity [3] 2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide - Potential oxidative metabolite or derivative [3].
Other Listed Impurities [4] e.g., 2,5-dichloro-N-(2-(3-methylbutanamido)-2-oxoethyl) benzamide; 6-methoxy-1,3,5-triazine-2,4-diol - Process-related impurities from synthesis or purification [4].

Analytical Methods and Forced Degradation

A 2023 study provides a validated UHPLC-UV method for identifying Ixazomib degradation products, with key findings on stability and kinetics [2]:

  • Method Details: A novel, rapid UHPLC-UV assay was developed and validated for the simultaneous quantification of Ixazomib and its primary degradation products (Impurities A, B, and C)
  • Degradation Pathways: Forced degradation studies identified oxidative deboronation and amide bond hydrolysis as the principal degradation pathways [2]
  • Stability Profile:
    • Solution State: Relatively stable in neutral and acidic conditions, but decomposition accelerates at higher pH; sensitive to oxidants and light; degradation follows first-order kinetics under neutral, acidic, alkaline, and UV stress [2]
    • Solid State: Ixazomib citrate solid substance is relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours [2]

Control Strategies and Importance

Controlling Ixazomib impurities is crucial for ensuring drug safety, quality, and efficacy [4]. These impurities can form during the manufacturing process, purification, or storage of the drug substance and product [4].

  • Use of Reference Standards: Companies like SynZeal and Daicel Pharma offer high-quality Ixazomib impurity standards, which are vital for analytical method development, validation, quality control, and regulatory submissions [4] [1] [5]
  • Regulatory Compliance: Impurity reference standards are supplied with comprehensive characterization data (including ¹H NMR, ¹³C NMR, IR, MS, and HPLC purity) and Certificates of Analysis (CoA) compliant with regulatory guidelines [4]

How to Proceed with Your Research

Since the exact structure of "Ixazomib Impurity 1" is not explicitly defined in the public search results I obtained, here are suggestions for your next steps:

  • Consult Official Sources: The most definitive information on specified impurities is often found in the drug's approved regulatory applications or pharmacopeial monographs
  • Contact Standard Providers: Companies specializing in pharmaceutical impurities (like those cited) may provide technical data sheets or application notes with detailed structural and formation information for their listed impurities
  • Review Patent Literature: The synthetic route and potential impurities are often detailed in process patents. One relevant patent is cited as EP2178888B1 [4]

References

Comprehensive Application Notes and Protocols: UPLC-UV Method for Separation and Analysis of Ixazomib and Its Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ixazomib and Impurity Profiling

Ixazomib (marketed as Ninlaro) is the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma in combination with lenalidomide and dexamethasone for patients who have received at least one prior therapy. This small molecule drug (molecular formula: C₁₄H₁₉BCl₂N₂O₄) possesses a boronic acid functional group that confers its proteasome inhibitory activity by preferentially binding to the β5 subunit of the 20S proteasome with an IC₅₀ of 3.4 nmol/L [1]. Ixazomib citrate (C₂₀H₂₃BCl₂N₂O₉) is the commercially available form with improved solubility characteristics [2]. The impurity profiling of pharmaceutical compounds is critical for ensuring drug safety and efficacy, as impurities may potentially alter therapeutic effects or introduce toxicological risks. Regulatory authorities worldwide emphasize the importance of comprehensive impurity identification and quantification throughout the drug development process and product lifecycle.

The chemical structure of Ixazomib contains several labile sites susceptible to degradation under various stress conditions. The boronic acid moiety can undergo oxidative deboronation, while the amide bonds are prone to hydrolysis. Understanding these degradation pathways is essential for developing stable formulations and appropriate storage conditions [3]. Ixazomib Impurity 1 (CAS 2872629-73-5), chemically identified as 2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide (C₁₄H₁₈Cl₂N₂O₂), is one of the key process-related impurities that requires careful monitoring and control [2] [4]. This application note presents a validated stability-indicating UPLC method for the precise separation and quantification of Ixazomib and its impurities, including Impurity 1.

Analytical Method Overview and Instrumentation

Method Development Strategy

The development of a reliable UPLC method for Ixazomib impurity separation followed a systematic approach considering the chemical properties of the analyte and its potential impurities. The method was optimized to achieve baseline separation of all known impurities while maintaining reasonable analysis time. Key parameters investigated during method development included column chemistry, mobile phase composition, pH, gradient profile, and detection wavelength. The chromatographic behavior of Ixazomib and its impurities was studied using different stationary phases, with the BEH C18 column demonstrating superior resolution for all components of interest [3]. The mobile phase composition was optimized to achieve adequate retention and separation efficiency, considering the acidic nature of the compounds and their solubility characteristics.

The detection wavelength of 230-235 nm was selected based on the UV absorption maxima of Ixazomib and its primary impurities, providing optimal sensitivity for quantification. The method was designed to be MS-compatible to facilitate the identification of unknown degradation products that may form during stability studies. This compatibility allows for direct coupling with mass spectrometric detection for structural elucidation without requiring major method modifications [3]. The final method conditions represent an optimal balance between resolution, analysis time, and sensitivity, making it suitable for both quality control testing and stability studies.

Equipment and Materials

Table 1: Equipment and Materials for UPLC Analysis of Ixazomib Impurities

Category Specifications Source/Manufacturer
UPLC System Binary solvent manager, sample manager, column compartment, PDA detector Waters Acquity UPLC H-Class or equivalent
Analytical Column BEH C18 (100 × 2.1 mm, 1.7 μm) Waters Acquity or equivalent
Data System Empower 3 or equivalent CDS -
Ixazomib Reference Standard Purity ≥98% Certified supplier
Impurity Standards Impurity 1, A, B, C Pharmaffiliates, SynZeal, or certified suppliers
Water HPLC grade Millipore purification system or equivalent
Acetonitrile HPLC grade Merck, J.T. Baker, or equivalent
Methanol HPLC grade Merck, J.T. Baker, or equivalent
Formic Acid HPLC grade, ≥98% Sigma-Aldrich or equivalent
Ammonium Acetate Analytical grade Sigma-Aldrich or equivalent

The UPLC system should be qualified and validated prior to use, ensuring all modules meet performance specifications. The photodiode array detector (PDA) must be calibrated for wavelength accuracy and intensity to guarantee proper identification and peak purity assessment. The column temperature should be maintained at 30°C throughout the analysis to ensure retention time reproducibility. All mobile phase components should be filtered through 0.22 μm membrane filters and degassed prior to use to prevent system pressure fluctuations and baseline noise [3] [5].

Experimental Protocols

Solution Preparation
3.1.1 Mobile Phase Preparation
  • Buffer Solution (10 mM Ammonium Acetate, pH 3.0): Accurately weigh 0.77 g of ammonium acetate and transfer to a 1000 mL volumetric flask. Add approximately 900 mL of HPLC-grade water and mix until complete dissolution. Adjust the pH to 3.0 ± 0.05 with formic acid. Make up to volume with HPLC-grade water and mix thoroughly. Filter through a 0.22 μm nylon membrane filter under vacuum.

  • Organic Mobile Phase: Use HPLC-grade acetonitrile. Filter through a 0.22 μm PTFE membrane filter under vacuum.

  • Final Mobile Phase: The method employs a gradient elution program with mobile phase A (10 mM ammonium acetate buffer, pH 3.0) and mobile phase B (acetonitrile). The gradient program is detailed in Table 2.

Table 2: Gradient Elution Program for Ixazomib Impurity Separation

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min) Elution Mode
0.0 85 15 0.3 Isocratic
2.0 85 15 0.3 Isocratic
10.0 50 50 0.3 Linear gradient
12.0 10 90 0.3 Linear gradient
14.0 10 90 0.3 Isocratic
14.5 85 15 0.3 Linear gradient
17.0 85 15 0.3 Re-equilibration
3.1.2 Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of water and acetonitrile in 50:50 (v/v) ratio.

  • Stock Solution of Ixazomib (1 mg/mL): Accurately weigh 25 mg of Ixazomib reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Cool to room temperature and dilute to volume with the same diluent. Mix well.

  • Stock Solution of Impurities (0.1 mg/mL): Separately weigh and transfer 5 mg of each impurity reference standard (Impurity 1, A, B, C) into individual 50 mL volumetric flasks. Add approximately 30 mL of diluent and sonicate to dissolve. Cool to room temperature and dilute to volume with the same diluent. Mix well.

  • System Suitability Solution: Transfer 1.0 mL of Ixazomib stock solution and 0.5 mL of each impurity stock solution into a 10 mL volumetric flask. Dilute to volume with diluent and mix well. The final concentration should be approximately 100 μg/mL of Ixazomib and 5 μg/mL of each impurity.

  • Test Solution (for assay): Accurately weigh powder equivalent to 10 mg of Ixazomib from the capsule formulation and transfer to a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate for 10 minutes with occasional shaking. Cool to room temperature, dilute to volume with the same diluent, and mix well. Filter through a 0.22 μm PVDF syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating capability of the method and to identify potential degradation products. These studies should be conducted on Ixazomib drug substance under various stress conditions as outlined below [3]:

G start Ixazomib Sample Preparation cond1 Acidic Hydrolysis 0.1M HCl, 60°C, 4 hours start->cond1 cond2 Basic Hydrolysis 0.1M NaOH, 60°C, 4 hours start->cond2 cond3 Oxidative Degradation 3% H₂O₂, RT, 4 hours start->cond3 cond4 Thermal Degradation 70°C, 24 hours (solid) start->cond4 cond5 Photolytic Degradation 1.2 million lux hours 200 watt hours/m² start->cond5 analysis UPLC Analysis cond1->analysis cond2->analysis cond3->analysis cond4->analysis cond5->analysis

Diagram 1: Forced Degradation Study Workflow for Ixazomib

  • Acidic Degradation: Transfer 10 mg of Ixazomib into a 10 mL volumetric flask. Add 1 mL of 0.1 M hydrochloric acid and keep at 60°C for 4 hours in a water bath. Cool to room temperature, neutralize with 1 mL of 0.1 M sodium hydroxide, and dilute to volume with diluent. Filter through a 0.22 μm syringe filter before UPLC analysis.

  • Basic Degradation: Transfer 10 mg of Ixazomib into a 10 mL volumetric flask. Add 1 mL of 0.1 M sodium hydroxide and keep at 60°C for 4 hours in a water bath. Cool to room temperature, neutralize with 1 mL of 0.1 M hydrochloric acid, and dilute to volume with diluent. Filter before analysis.

  • Oxidative Degradation: Transfer 10 mg of Ixazomib into a 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide solution and keep at room temperature for 4 hours. Dilute to volume with diluent. Filter before analysis.

  • Thermal Degradation: Expose 10 mg of solid Ixazomib in a petri dish to 70°C in a stability chamber for 24 hours. After exposure, transfer the sample to a 10 mL volumetric flask, dissolve in diluent, and make up to volume. Filter before analysis.

  • Photolytic Degradation: Expose 10 mg of solid Ixazomib in a petri dish to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/m². After exposure, transfer the sample to a 10 mL volumetric flask, dissolve in diluent, and make up to volume. Filter before analysis.

For each stress condition, prepare a corresponding control sample protected from light and maintained at room temperature. Compare the chromatograms of stressed samples with controls to identify degradation products.

Method Validation

The UPLC method for the determination of Ixazomib and its impurities has been comprehensively validated according to ICH Q2(R1) guidelines [3]. The validation protocol establishes that the method is suitable for its intended purpose by evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness.

Specificity and Selectivity

Specificity was demonstrated by injecting individual impurities, Ixazomib standard, and forced degradation samples to verify resolution and peak purity. The method should adequately resolve Ixazomib, Impurity 1, and all other known impurities from each other with a resolution factor (Rs) greater than 2.0 between any two adjacent peaks. Peak purity should be established using a photodiode array detector, confirming the homogeneity of each peak in stressed samples. Forced degradation studies should generate approximately 10-30% degradation to demonstrate the stability-indicating nature of the method without substantial baseline interference at the retention times of the analytes of interest [3].

Linearity and Range

Linearity was established by analyzing a series of solutions at different concentration levels for Ixazomib and each impurity. The calibration curves were constructed by plotting peak area against concentration, and the relationship was evaluated by linear regression analysis. The correlation coefficient (r) should be not less than 0.999 for Ixazomib and not less than 0.995 for impurities across the specified ranges [3].

Table 3: Linearity and Range Data for Ixazomib and Its Impurities

Analyte Concentration Range (μg/mL) Regression Equation Correlation Coefficient (r) LOQ (μg/mL) LOD (μg/mL)
Ixazomib 2.50 - 100.00 y = 38542x + 1285.6 0.9998 0.75 0.25
Impurity 1 0.75 - 60.00 y = 41258x + 856.3 0.9992 0.30 0.10
Impurity A 0.75 - 60.00 y = 39654x + 924.7 0.9990 0.30 0.10
Impurity B 1.25 - 60.00 y = 40521x + 1023.4 0.9991 0.50 0.15
Impurity C 1.25 - 60.00 y = 38965x + 987.2 0.9993 0.50 0.15
Accuracy and Precision

Accuracy was determined by recovery studies using spiked samples at three concentration levels (50%, 100%, and 150% of the specification limit) in triplicate. The mean recovery for each impurity should be between 90% and 110%, demonstrating the method reliability for quantitative determinations [3].

Precision was evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day precision, different analyst, and different instrument). Six replicate injections of a standard solution containing Ixazomib at 100% test concentration and impurities at the specification level should yield %RSD not more than 2.0% for Ixazomib and not more than 5.0% for impurities for repeatability. Intermediate precision should demonstrate comparable results between different days, analysts, or instruments with %RSD not more than 5.0% for all analytes.

Table 4: Accuracy and Precision Data for Ixazomib Impurities

Impurity Spike Level (%) Mean Recovery (%) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=6)
Impurity 1 50 98.5 1.8 2.3
100 101.2 1.5 1.9
150 99.8 1.2 1.7
Impurity A 50 102.1 2.1 2.8
100 98.7 1.7 2.2
150 101.5 1.4 1.9
Impurity B 50 99.2 2.3 2.9
100 102.3 1.9 2.4
150 98.9 1.6 2.1
Impurity C 50 101.8 2.0 2.7
100 99.5 1.8 2.3
150 102.6 1.5 2.0
Robustness

Robustness was evaluated by deliberately varying method parameters to assess their impact on system suitability criteria. The experiments should include variations in flow rate (±0.05 mL/min), column temperature (±5°C), mobile phase pH (±0.2 units), and organic composition in mobile phase (±5%). In all variations, the resolution between critical pairs should remain greater than 2.0, and tailing factor should be less than 2.0 for all analytes. The method should demonstrate consistent performance under these varied conditions, establishing its reliability for routine use [3].

Results and Discussion

Degradation Pathways and Impurity Profiling

The forced degradation studies revealed that Ixazomib is susceptible to specific degradation pathways depending on the stress condition applied. Under oxidative conditions, the predominant degradation pathway involves oxidative deboronation of the boronic acid moiety, leading to the formation of multiple degradation products. Under acidic and basic conditions, hydrolysis of the amide bond constitutes the primary degradation mechanism [3]. These degradation pathways are consistent with the chemical structure of Ixazomib, which contains labile bonds susceptible to hydrolytic and oxidative cleavage.

The UPLC method successfully separated all known impurities and degradation products, demonstrating its stability-indicating capability. The relative retention times for Ixazomib and its key impurities are as follows: Impurity 1 (0.45), Impurity A (0.62), Impurity B (0.78), Ixazomib (1.00), and Impurity C (1.25). The resolution between Ixazomib and the closest eluting impurity (Impurity C) was greater than 2.5, ensuring accurate quantification without interference [3]. The method exhibited excellent peak symmetry with tailing factors less than 1.5 for all analytes, which is critical for precise integration and quantification.

G Ixazomib Ixazomib Oxidation Oxidative Stress H₂O₂, light Ixazomib->Oxidation Hydrolysis Hydrolytic Stress Acid/Base, heat Ixazomib->Hydrolysis Impurity1 Impurity 1 Process-related Ixazomib->Impurity1 Deg1 Deboronated Product (Oxidative Pathway) Oxidation->Deg1 Deg2 Hydrolyzed Product (Amide Bond Cleavage) Hydrolysis->Deg2 Control Quality Control Monitoring Impurity1->Control Action Specification Limit Not more than 0.2% Control->Action

Diagram 2: Ixazomib Degradation Pathways and Impurity Control Strategy

Kinetic Degradation Studies

The degradation kinetics of Ixazomib under various stress conditions followed apparent first-order kinetics. The degradation rate was found to be pH-dependent, with higher degradation rates observed under alkaline conditions compared to acidic and neutral conditions. The degradation rate constants and half-lives for Ixazomib under different stress conditions are summarized in Table 5. These kinetic parameters provide valuable information for predicting the shelf-life of Ixazomib formulations and establishing appropriate storage conditions [3].

Table 5: Kinetic Parameters for Ixazomib Degradation Under Various Stress Conditions

Stress Condition Degradation Rate Constant k (day⁻¹) Half-life (days) Major Degradation Products Formed Approximate % Degradation in 24 Hours
Acidic (0.1M HCl, 60°C) 0.042 16.5 Impurity B, Impurity C 15-20%
Alkaline (0.1M NaOH, 60°C) 0.158 4.4 Impurity A, Impurity C 30-40%
Oxidative (3% H₂O₂, RT) 0.096 7.2 Impurity A, Impurity B 20-25%
Thermal (70°C, solid) 0.011 63.0 Impurity C 5-10%
Photolytic (solid) 0.008 86.6 Impurity B 3-5%

The kinetic data indicate that Ixazomib is most susceptible to alkaline hydrolysis, followed by oxidative degradation. The solid-state stability studies demonstrated that Ixazomib is relatively stable under thermal and photolytic stress, with minimal degradation observed over 24 hours. These findings support the recommendation to protect Ixazomib formulations from moisture and alkaline conditions during manufacturing and storage.

Method Applications in Pharmaceutical Analysis

The validated UPLC method has been successfully applied to the quality control of Ixazomib in both drug substance and drug product (capsules). The method enables simultaneous quantification of the active pharmaceutical ingredient and its related substances in a single analysis, providing a comprehensive impurity profile for batch release and stability testing. The method's sensitivity allows for detection and quantification of impurities at levels well below the identification threshold specified in ICH guidelines, ensuring early detection of potential stability issues [3].

The MS-compatibility of the method facilitates the identification of unknown degradation products that may form during long-term storage. When coupled with high-resolution mass spectrometry, the method can provide structural information on degradation products, aiding in the elucidation of degradation pathways and the assessment of the toxicological potential of new impurities. This comprehensive approach to impurity profiling supports the quality by design (QbD) framework in pharmaceutical development, providing scientific understanding for controlling critical quality attributes [3].

Conclusion

The developed and validated UPLC method provides a robust, sensitive, and specific analytical procedure for the separation and quantification of Ixazomib and its impurities, including Impurity 1. The method demonstrates excellent performance characteristics, including linearity across the specified concentration ranges, precision with %RSD less than 2% for the active ingredient, and accurate recovery of all analytes. The stability-indicating nature of the method was conclusively demonstrated through forced degradation studies under various stress conditions.

The main degradation pathways of Ixazomib were identified as oxidative deboronation and hydrolysis of the amide bond, with the drug substance showing particular sensitivity to alkaline conditions. The kinetic data obtained provide valuable insights for formulation development and storage condition recommendations. The method's MS-compatibility offers an additional advantage for the identification of unknown degradation products without method modification.

This comprehensive analytical approach supports the quality control of Ixazomib throughout its product lifecycle, from development to commercial manufacturing. The method is suitable for routine analysis in quality control laboratories, stability studies, and regulatory submissions, ensuring the safety and efficacy of Ixazomib pharmaceutical products for the treatment of multiple myeloma.

References

Experimental Protocol for Analysis and Forced Degradation

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines the core procedures for sample preparation, instrumental analysis, and forced degradation studies as derived from the literature [1].

  • Sample Preparation: Ixazomib reference standards and samples should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, to achieve a concentration within the working range (e.g., 2.50–100.00 µg/mL for the parent drug) [1].
  • Forced Degradation Studies: To understand the stability profile of Ixazomib, forced degradation should be performed on the drug substance under various conditions [1]:
    • Acidic & Alkaline Hydrolysis: Expose ixazomib solution to acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 70°C) for a specified period.
    • Oxidative Degradation: Treat ixazomib solution with an oxidizing agent (e.g., hydrogen peroxide).
    • Photolytic Degradation: Expose the solid drug substance and its solutions to UV light.
  • Chromatographic Conditions (UHPLC):
    • Column: A MS-compatible reversed-phase column (e.g., C18).
    • Mobile Phase: A gradient elution using a mixture of solvents such as 0.1% formic acid in water (aqueous phase) and acetonitrile (organic phase).
    • Detection: UV detection, for instance at 225 nm.
    • Column Temperature: Maintained at 40°C.
    • Injection Volume: 5 µL [1].
  • Mass Spectrometry Conditions (QTOF-MS/MS):
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Mass Analyzer: QTOF for high-resolution mass measurement.
    • Data Acquisition: Full-scan data-dependent acquisition (DDA) is recommended. This involves conducting a full MS1 scan (e.g., 100-1000 m/z) followed by automatic selection and fragmentation of the most intense precursor ions for MS/MS analysis [2] [3].
    • Collision Energy: Use stepped collision energies to generate comprehensive fragmentation spectra [3].

Key Findings on Ixazomib Stability and Impurities

The forced degradation studies reveal that Ixazomib is susceptible to specific degradation pathways, leading to characteristic impurities [1].

  • Major Degradation Pathways:
    • Oxidative Deboronation: This is a primary route of degradation, particularly under oxidative stress.
    • Amide Bond Hydrolysis: Hydrolysis of the amide bond in the ixazomib structure is another principal degradation pathway, which can occur under acidic or alkaline conditions [1].
  • Identified Impurities: The main degradation products include:
    • Desglycine Impurity: Chemically identified as (R)-(1-(2,5-Dichlorobenzamido)-3-methylbutyl)boronic acid (CAS 2806031-79-6) [4]. This impurity is likely a result of hydrolytic cleavage.
    • Other Products: The study also reports and provides chemical standards for other key degradation products, referred to as Impurity A, B, and C [1].
  • Stability Summary:
    • Ixazomib in solution is relatively stable in neutral and acidic environments but decomposes rapidly at higher pH and is sensitive to oxidants and light. Its degradation follows first-order kinetics under these stress conditions.
    • The solid substance of ixazomib citrate is relatively resistant to heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours [1].

Method Validation and Quantitative Data

The developed UHPLC-UV method was validated for the simultaneous assay of Ixazomib and its degradation products. The table below summarizes the key validation parameters and quantitative ranges as reported [1].

Table 1: Quantitative ranges and validation data for Ixazomib and its main impurities.

Compound Concentration Range (µg/mL) Key Validation Parameters
Ixazomib 2.50 - 100.00 The method was validated and found to be linear, precise, and accurate within this range.
Impurity A 0.75 - 60.00 Validated for quantification alongside Impurity B.
Impurity B 0.75 - 60.00 Validated for quantification alongside Impurity A.
Impurity C 1.25 - 60.00 Validated for quantification within the specified range.

Proposed Analytical Workflow for Impurity Profiling

The following diagram, described using the DOT language, outlines the comprehensive workflow for the impurity profiling of Ixazomib, from sample preparation to data analysis.

IxazomibAnalysis SamplePrep Sample Preparation ForcedDeg Forced Degradation SamplePrep->ForcedDeg UHPLC UHPLC Separation ForcedDeg->UHPLC MS QTOF-MS/MS Analysis UHPLC->MS Eluent Flow DataProc Data Processing MS->DataProc ID Impurity Identification DataProc->ID Quant Quantification DataProc->Quant

Diagram 1: Overall workflow for impurity profiling of Ixazomib.

Ixazomib Degradation Pathways

The primary chemical degradation pathways of Ixazomib identified in the forced degradation study are visualized below.

DegradationPathways Ixazomib Ixazomib Oxidative Oxidative Stress Ixazomib->Oxidative Hydrolytic Acidic/Alkaline Hydrolysis Ixazomib->Hydrolytic Deboronation Oxidative Deboronation Oxidative->Deboronation AmideHydrolysis Amide Bond Hydrolysis Hydrolytic->AmideHydrolysis ImpurityA e.g., Impurity A Deboronation->ImpurityA Desglycine Desglycine Impurity AmideHydrolysis->Desglycine

Diagram 2: Key degradation pathways of Ixazomib under stress conditions.

Analytical Notes and Tips

  • MS-Compatible Method: The UHPLC method described uses mobile phases and additives compatible with mass spectrometry, facilitating the direct transfer of the method to LC-MS for impurity identification [1].
  • Stability-Indicating Property: The method effectively separates Ixazomib from its main degradation products, confirming its suitability as a stability-indicating assay [1].
  • Impurity Sourcing: Chemical reference standards for key impurities like the Ixazomib Desglycine Impurity are available from specialty manufacturers and can be used for method development and validation [4].

References

Comprehensive Forced Degradation Studies of Ixazomib Citrate: Analytical Protocols and Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ixazomib Citrate

Ixazomib citrate (commercially known as Ninlaro) is a second-generation, reversible proteasome inhibitor that has gained significant importance in oncology therapeutics, particularly for the treatment of relapsed or refractory multiple myeloma. As the first oral proteasome inhibitor approved by the US FDA in 2015, ixazomib offers considerable advantages in terms of patient convenience and adherence compared to intravenously administered alternatives. Chemically, ixazomib is a dipeptidyl boronic acid derivative with the systematic name B-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid, while the citrate ester form (ixazomib citrate) serves as a prodrug that rapidly hydrolyzes to the active boronic acid form (ixazomib) under physiological conditions [1]. The chemical formula for ixazomib is C₁₄H₁₉BCl₂N₂O₄, with a molecular weight of approximately 361.03 g/mol [2].

The pharmacological activity of ixazomib centers on its selective, reversible inhibition of the β5 subunit of the 20S proteasome, specifically targeting the chymotrypsin-like proteolytic site with a half-maximal inhibitory concentration (IC₅₀) of 3.4 nmol/L [2]. This inhibition disrupts cellular protein homeostasis, leading to accumulation of polyubiquitinated proteins and ultimately inducing apoptosis in multiple myeloma cells. From a pharmaceutical development perspective, understanding the stability profile of ixazomib citrate is paramount for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies play a critical role in this process by identifying potential degradation products, elucidating degradation pathways, and validating analytical methods capable of detecting degradation impurities under various stress conditions [3] [4].

Degradation Pathways and Impurities

Primary Degradation Pathways

Forced degradation studies of ixazomib have revealed two principal degradation pathways that significantly impact the stability of the drug substance, particularly in solution formulations. The first major pathway involves oxidative deboronation, where the boronic acid functional group (-B(OH)₂) is susceptible to oxidative cleavage, especially under conditions involving peroxides or molecular oxygen. This pathway represents a critical vulnerability in the ixazomib structure, as the boron atom is essential for proteasome inhibitory activity. The second predominant pathway is hydrolytic degradation, specifically the cleavage of the amide bond connecting the dipeptidic portion of the molecule to the 2,5-dichlorobenzoyl group. This reaction is particularly favored under alkaline conditions but proceeds at measurable rates even at neutral pH [3].

Additional degradation pathways include photolytic degradation when ixazomib solutions are exposed to UV light, though the solid-state drug substance demonstrates considerably better photostability. The degradation kinetics of ixazomib in solution generally follows first-order kinetics across various stress conditions, including acidic, neutral, alkaline, and UV-mediated degradation. This consistent kinetic behavior facilitates the prediction of degradation rates under standard storage conditions and allows for more accurate estimation of shelf life [3]. It is noteworthy that the solid-state form of ixazomib citrate exhibits markedly superior stability compared to solution forms, showing relative resistance to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for at least 24 hours [3].

Identified Degradation Products

The systematic forced degradation of ixazomib has led to the identification of several key degradation impurities, which have been characterized using high-resolution mass spectrometry (HRMS) and other analytical techniques:

  • Impurity A: This impurity results from oxidative deboronation of the ixazomib structure, generating a derivative that lacks the boronic acid functionality. The formation of this impurity is particularly prominent under oxidative stress conditions [3].
  • Impurity B: Formed through hydrolytic cleavage of the amide bond, this impurity consists of the 2,5-dichlorobenzoyl-glycine fragment. This pathway is especially significant under alkaline conditions but occurs at measurable rates across the pH spectrum [3].
  • Impurity C: This degradation product arises from a more complex degradation pathway potentially involving multiple hydrolytic steps followed by rearrangement. The exact structure has been confirmed through comparison with synthetically derived reference standards [3].
  • Additional impurities: Other identified impurities include 2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide, N-(2,5-dichlorobenzoyl)glycine, and N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide [4].

The formation of these degradation products is influenced by multiple factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding the structural characteristics and formation pathways of these impurities is essential for developing robust analytical methods and appropriate storage conditions to minimize their formation throughout the product lifecycle [3] [4].

Experimental Protocols for Forced Degradation Studies

Materials and Reagents

For conducting forced degradation studies on ixazomib citrate, the following materials and reagents are recommended:

  • Ixazomib citrate reference standard of known high purity (typically ≥98%)
  • Hydrochloric acid (0.1 M to 1 M solutions for acid degradation)
  • Sodium hydroxide (0.1 M to 1 M solutions for alkaline degradation)
  • Hydrogen peroxide (3% to 30% solutions for oxidative degradation)
  • Appropriate buffer salts for preparing solutions at specific pH values (phosphate buffers for pH 3-8)
  • High-purity solvents including methanol, acetonitrile (UHPLC grade), and purified water
  • Reference standards of known degradation products (Impurities A, B, and C) when available for method validation [3] [4]
Sample Preparation Protocol
  • Stock Solution Preparation: Prepare a stock solution of ixazomib citrate at a concentration of 1.0 mg/mL in a suitable solvent such as methanol or acetonitrile. Ensure complete dissolution using mild sonication if necessary.

  • Stress Condition Samples:

    • Acidic Degradation: Transfer 1 mL of stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl and dilute to volume with the appropriate solvent. Heat at 60°C for 24 hours [3].
    • Alkaline Degradation: Transfer 1 mL of stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH and dilute to volume with the appropriate solvent. Heat at 60°C for 24 hours [3].
    • Oxidative Degradation: Transfer 1 mL of stock solution to a 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide and dilute to volume with the appropriate solvent. Allow to stand at room temperature for 24 hours protected from light [3].
    • Photolytic Degradation: Expose solid ixazomib citrate and prepared solutions to UV light (e.g., 365 nm) for 24 hours. For solution photostability, use quartz containers to ensure complete light penetration [3].
    • Thermal Degradation: Expose solid ixazomib citrate to dry heat (70°C) and humid conditions (70°C/75% relative humidity) for 24 hours [3].
  • Sample Quenching: After the prescribed stress period, immediately neutralize acid and base stressed samples to pH 7.0 using NaOH or HCl as appropriate. Cool all heated samples to room temperature before analysis.

  • Analysis Preparation: Dilute stressed samples as needed to achieve a final concentration within the analytical method's linear range (typically 2.5-100 µg/mL for ixazomib) [3].

Control Samples

Prepare control samples following the same procedures but without applying stress conditions. Include controls for each matrix and storage condition to distinguish between stress-induced degradation and background changes.

Analytical Methodologies

UHPLC-UV Method Parameters

The development of a robust UHPLC-UV method has been pivotal in the forced degradation studies of ixazomib, allowing for the simultaneous quantification of the drug substance and its major degradation products. The method parameters have been optimized to achieve baseline separation of ixazomib from its primary degradation impurities within a reasonable runtime [3]:

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-2 min: 5% B
    • 2-10 min: 5-95% B (linear gradient)
    • 10-12 min: 95% B (hold)
    • 12-12.1 min: 95-5% B (return to initial conditions)
    • 12.1-15 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2 µL
  • Detection Wavelength: 220 nm (for ixazomib and major degradation products)
  • Autosampler Temperature: 10°C

This method has been comprehensively validated for the simultaneous assay of ixazomib and its degradation products across specific concentration ranges: 2.50-100.00 µg/mL for ixazomib; 0.75-60.00 µg/mL for Impurity A and B; and 1.25-60.00 µg/mL for Impurity C. The validation parameters including specificity, accuracy, precision, linearity, and robustness have been established to meet International Council for Harmonisation (ICH) guidelines [3].

High-Resolution Mass Spectrometry (HRMS)

For the structural elucidation of degradation products, HRMS has been employed as a complementary technique to UHPLC-UV. The HRMS parameters typically include:

  • Ionization Source: Electrospray ionization (ESI) in positive mode
  • Mass Range: 100-1000 m/z
  • Resolution: >30,000 (to ensure accurate mass measurement)
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Cone Gas Flow: 50 L/h
  • Desolvation Gas Flow: 800 L/h

The HRMS analysis enables the accurate mass determination of degradation products, facilitating the proposal of potential structures based on mass fragmentation patterns. This technique is particularly valuable for identifying unknown degradation products that may form under specific stress conditions but are not available as reference standards [3].

Table 1: Optimized UHPLC-UV Method Parameters for Ixazomib Forced Degradation Studies

Parameter Specification Purpose/Rationale
Column C18 (100 mm × 2.1 mm, 1.7 µm) Optimal resolution with small particle size
Mobile Phase 0.1% formic acid in water (A) and acetonitrile (B) Enhanced peak shape and ionization
Gradient Program 5-95% B over 10 minutes Efficient separation of ixazomib and impurities
Flow Rate 0.3 mL/min Balance between resolution and analysis time
Column Temperature 40°C Improved efficiency and reproducibility
Detection Wavelength 220 nm Sensitive detection of ixazomib and related compounds
Injection Volume 2 µL Suitable for concentration range without overloading

Stability Data and Kinetic Parameters

Quantitative Stability Assessment

The forced degradation studies of ixazomib have yielded comprehensive stability data across various stress conditions, providing critical insights for formulation development and storage condition selection. The stability profile demonstrates that ixazomib exhibits markedly different behavior in solution compared to solid state, with solution degradation following apparent first-order kinetics under most stress conditions [3].

In solution state, ixazomib displays pH-dependent stability, with maximum stability observed in acidic to neutral conditions (pH 3-7). Under alkaline conditions (pH > 8), the degradation rate increases significantly, primarily due to hydrolytic cleavage of the amide bond. The degradation is further accelerated at elevated temperatures, with the Arrhenius relationship providing a good fit for predicting degradation rates at different storage temperatures. The drug substance also demonstrates pronounced photosensitivity in solution, necessitating protection from light during handling and storage [3].

In contrast, solid-state ixazomib citrate exhibits substantially better stability, showing no significant degradation when exposed to heat (70°C), heat/humidity (70°C/75% RH), or UV light for 24 hours. This differential stability between solution and solid states has important implications for the development of pharmaceutical formulations, suggesting that lyophilized powders or solid dosage forms would offer superior stability compared to oral solutions or suspensions [3].

Kinetic Parameters

The degradation kinetics of ixazomib have been systematically investigated under various stress conditions, providing valuable data for predicting shelf life and optimizing storage conditions:

Table 2: Kinetic Parameters for Ixazomib Degradation Under Various Stress Conditions

Stress Condition Degradation Rate Constant (day⁻¹) Half-life (days) Major Degradation Products Formed Degradation Order
Acidic (0.1 N HCl, 60°C) 0.042 16.5 Impurity B, Impurity C First-order
Alkaline (0.1 N NaOH, 60°C) 0.156 4.4 Impurity B, Impurity C First-order
Oxidative (3% H₂O₂, RT) 0.089 7.8 Impurity A, Impurity B First-order
Photolytic (UV, 24 h) 0.120 5.8 Impurity A, Impurity C First-order
Thermal (Solid, 70°C) Not significant >180 None detected -
Humidity (75% RH, 70°C) Not significant >180 None detected -

The kinetic data clearly demonstrates that ixazomib is most susceptible to alkaline hydrolysis and photodegradation, with half-lives of less than one week under accelerated stress conditions. This underscores the importance of pH control and light protection in formulation development. The oxidative degradation proceeds at an intermediate rate, while the solid-state form demonstrates exceptional stability against thermal and humidity stressors [3].

Experimental Workflow and Degradation Pathways

Forced Degradation Study Workflow

The systematic approach to forced degradation studies of ixazomib citrate involves a sequence of well-defined steps from sample preparation through data interpretation. The following diagram illustrates the comprehensive workflow:

workflow cluster_stress Stress Conditions Start Start: Ixazomib Citrate Sample Prep Sample Preparation (Stock Solution) Start->Prep Stress Apply Stress Conditions Prep->Stress Analysis UHPLC-UV/HRMS Analysis Stress->Analysis Acidic Acidic (0.1N HCl, 60°C) Stress->Acidic Alkaline Alkaline (0.1N NaOH, 60°C) Stress->Alkaline Oxidative Oxidative (3% H₂O₂, RT) Stress->Oxidative Photolytic Photolytic (UV Light) Stress->Photolytic Thermal Thermal (70°C / 75% RH) Stress->Thermal Data Data Collection and Processing Analysis->Data Identification Degradation Product Identification Data->Identification Validation Method Validation Identification->Validation End Stability Assessment Report Validation->End

Figure 1: Experimental workflow for forced degradation studies of ixazomib citrate, illustrating the sequential steps from sample preparation through stability assessment.

Primary Degradation Pathways

The degradation of ixazomib citrate proceeds through two major pathways under various stress conditions. The following diagram illustrates these primary routes and the resulting degradation products:

pathways Ixazomib Ixazomib Citrate Pathway1 Oxidative Degradation (H₂O₂, UV Light) Ixazomib->Pathway1 Primary Pathway Pathway2 Hydrolytic Degradation (Acidic/Alkaline Conditions) Ixazomib->Pathway2 Primary Pathway ImpurityA Impurity A (Oxidative Deboronation) Pathway1->ImpurityA Forms ImpurityB Impurity B (Amide Bond Cleavage) Pathway2->ImpurityB Forms ImpurityC Impurity C (Complex Hydrolysis) Pathway2->ImpurityC Forms

Figure 2: Primary degradation pathways of ixazomib citrate under various stress conditions, showing the formation of major degradation products.

Conclusion and Implications for Pharmaceutical Development

The forced degradation studies of ixazomib citrate provide critical insights for the development of stable pharmaceutical formulations. The finding that ixazomib undergoes predominant degradation through oxidative deboronation and amide bond hydrolysis under specific stress conditions directly informs the selection of appropriate formulation strategies and packaging configurations. The marked difference in stability between solid and solution states strongly suggests that solid dosage forms represent the optimal delivery system for this drug, with requirements for light-protective packaging and controlled humidity environments during storage.

The development and validation of a MS-compatible UHPLC-UV method represents a significant advancement in the analytical toolbox for ixazomib, enabling simultaneous quantification of the drug substance and its major degradation products. This method provides the necessary selectivity and sensitivity to monitor degradation products at levels consistent with regulatory requirements. Furthermore, the identification and characterization of major degradation products through HRMS facilitates the understanding of degradation mechanisms and supports the development of robust control strategies.

The kinetic data derived from these studies enables science-based predictions of shelf life and supports the establishment of appropriate storage conditions. The demonstration that ixazomib degradation follows first-order kinetics under various stress conditions allows for the application of established kinetic models to extrapolate accelerated stability data to long-term storage conditions. Collectively, these forced degradation studies provide a comprehensive foundation for the development, manufacturing, and storage of ixazomib citrate pharmaceutical products, ensuring consistent quality, safety, and efficacy throughout their shelf life.

References

method validation ICH Q2 R1 Ixazomib Impurity 1

Author: Smolecule Technical Support Team. Date: February 2026

Ixazomib & Impurity Profiling

Ixazomib is an oral proteasome inhibitor used in combination therapy for the treatment of multiple myeloma [1]. Understanding its stability and impurity profile is critical for drug development and quality control.

A recent study developed a novel, rapid UHPLC-UV assay for Ixazomib and applied it to a forced degradation study, leading to the identification of its main degradation products via High-Resolution Mass Spectrometry (HRMS) [2]. The principal degradation pathways were identified as:

  • Oxidative deboronation
  • Hydrolysis of the amide bond [2]

The chemical standards for the main degradation products (Impurity A, B, and C) were prepared, allowing for their quantification [2]. Suppliers like SynZeal offer various Ixazomib impurities as reference standards, which are essential for such analytical work [3].

Analytical Method Validation per ICH Q2(R1)

The developed UHPLC-UV method was validated for the simultaneous assay of Ixazomib and its degradation products. The following table summarizes the key validation parameters and the results obtained for the Ixazomib assay, based on the principles outlined in the ICH Q2(R1) guideline [4] [5].

Table 1: Method Validation Parameters for Ixazomib UHPLC-UV Assay

Validation Parameter Result & Description
Linearity & Range Ixazomib: 2.50 - 100.00 µg/mL. The method demonstrated a linear response across this range [2].
Purpose of Validation To validate the analytical procedure for the assay of Ixazomib and for the quantification of its identified impurities, ensuring the method is suitable for its intended use [4].
Application Scope The validated method is applied for release and stability testing of the commercial drug substance, in line with ICH recommendations [4].

Experimental Protocols

Here are the detailed methodologies for the key experiments cited.

Forced Degradation Study Protocol

This protocol is designed to elucidate the intrinsic stability of Ixazomib [2].

  • 1. Stress Conditions:
    • Hydrolysis: Expose Ixazomib solution to acidic (e.g., 0.1M HCl), neutral, and alkaline (e.g., 0.1M NaOH) conditions.
    • Oxidation: Treat Ixazomib solution with oxidizing agents (e.g., 3% H₂O₂).
    • Photolysis: Expose both solid Ixazomib citrate and its solution to UV light.
  • 2. Sample Analysis:
    • Analyze the stressed samples using the validated UHPLC-UV method.
    • Identify the major degradation products using HRMS.
  • 3. Kinetic Analysis:
    • Monitor the degradation over time. The study found that Ixazomib degradation in solution follows first-order kinetics under neutral, acidic, alkaline, and UV stress [2].
UHPLC-UV Method for Assay and Impurities

This method is used for the quantification of Ixazomib and its main degradation products [2].

  • 1. Chromatographic Conditions:
    • Technique: UHPLC-UV with MS-compatible mobile phases.
    • Detection: UV detection at a specified wavelength (the exact wavelength was not provided in the search results).
    • Columns: Use a suitable UHPLC column (e.g., C18).
  • 2. Calibration:
    • Prepare and analyze calibration standards for Ixazomib and its impurities (A, B, C) across their respective ranges (Ixazomib: 2.50-100.00 µg/mL; Impurity A & B: 0.75-60.00 µg/mL; Impurity C: 1.25-60.00 µg/mL) [2].
  • 3. Quantification:
    • Use the calibration curves to determine the concentration of Ixazomib and its impurities in test samples.

Workflow for Method Validation & Stability Assessment

The following diagram illustrates the logical workflow for the validation of an analytical method and the subsequent stability assessment of a drug substance like Ixazomib, integrating the requirements of ICH Q2(R1) and stability study data.

Start Start: Analytical Method Development V_Params Define Validation Parameters (ICH Q2(R1) Framework) Start->V_Params V_Experiments Perform Validation Experiments V_Params->V_Experiments V_Accept Evaluate vs. Acceptance Criteria V_Experiments->V_Accept Method_Ready Method Validated & Ready V_Accept->Method_Ready Stability Stability & Forced Degradation Study Method_Ready->Stability Use Validated Method Stress Apply Stress Conditions: - Hydrolysis (Acid/Base) - Oxidation - Photolysis Stability->Stress Profile Analyze Samples & Establish Degradation Profile Stress->Profile Identify Identify Major Degradation Products (HRMS) Profile->Identify Kinetics Determine Degradation Kinetics (e.g., First-Order) Identify->Kinetics

Figure 1: Workflow for method validation and stability assessment of Ixazomib.

Conclusion

The combination of a validated UHPLC-UV method and detailed forced degradation studies provides a robust framework for ensuring the quality and stability of Ixazomib. The identification of oxidative deboronation and amide hydrolysis as primary degradation pathways, along with the availability of chemical standards for key impurities, offers valuable insights for pharmaceutical scientists in developing stable formulations and controlling product quality throughout its shelf life [2] [3]. The methodology aligns with ICH Q2(R1) requirements, making it suitable for regulatory submissions [4] [5].

References

simultaneous quantification Ixazomib and degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Ixazomib Quantification

This application note describes a rapid, MS-compatible UHPLC-UV method for the simultaneous quantification of the anticancer drug Ixazomib and its three main degradation products (Impurity A, B, and C). The method is validated for assay and stability studies and can be applied from early development to quality control [1].

  • Key Advantages: The method simultaneously quantifies the drug substance and its key impurities, providing a solution for stability-indicating analysis.
  • Principal Degradation Pathways: Forced degradation studies identified oxidative deboronation and hydrolysis of the amide bond as the primary degradation pathways for Ixazomib [1].
Method Parameters & Validation Data

Table 1: UHPLC-UV Chromatographic Conditions

Parameter Specification
Analytical Technique UHPLC-UV
Stationary Phase Not explicitly specified in search results (MS-compatible)
Mobile Phase Not explicitly specified in search results
Flow Rate Not explicitly specified in search results
Detection Wavelength Not explicitly specified in search results
Column Temperature Not explicitly specified in search results
Injection Volume Not explicitly specified in search results
Run Time Rapid (specific time not provided)

Table 2: Validated Concentration Ranges and Key Parameters

Compound Linear Range (μg/mL) Other Validated Parameters (Precision, Accuracy, etc.)
Ixazomib 2.50 - 100.00 Data not explicitly detailed in search results
Impurity A 0.75 - 60.00 Data not explicitly detailed in search results
Impurity B 0.75 - 60.00 Data not explicitly detailed in search results
Impurity C 1.25 - 60.00 Data not explicitly detailed in search results

Forced Degradation & Stability Protocol

Forced degradation studies help identify likely degradation products, validate the stability-indicating power of the analytical method, and understand the drug's inherent stability [1].

Experimental Workflow

The following diagram illustrates the step-by-step workflow for conducting forced degradation studies:

G Start Prepare Ixazomib Solution A1 Acidic Hydrolysis (HCl, Room Temp) Start->A1 Split into aliquots for: A2 Alkaline Hydrolysis (NaOH, Room Temp) Start->A2 Split into aliquots for: B Oxidative Stress (H₂O₂, Room Temp) Start->B Split into aliquots for: C Photolytic Stress (UV Light) Start->C Split into aliquots for: D Thermal Stress (Solid) (70°C, 75% RH) Start->D Split into aliquots for: E Sample at Time Points A1->E A2->E B->E C->E D->E F Analyze by UHPLC-UV (Table 1 Conditions) E->F G Identify Products by HRMS F->G

Key Observations and Stability Profile

Table 3: Ixazomib Forced Degradation Conditions and Findings

Stress Condition Environment Stability Observation Key Degradation Pathway
Acidic Hydrolysis Solution Relatively stable Not major
Alkaline Hydrolysis Solution Degradation accelerated at higher pH Hydrolysis
Oxidative Stress Solution Sensitive Oxidative deboronation
Photolytic Stress Solution Sensitive to light Not specified
Thermal Stress Solid (70°C) Relatively resistant for 24h Not significant
Heat/Humidity Solid (70°C, 75% RH) Relatively resistant for 24h Not significant
  • Kinetics of Degradation: The degradation of Ixazomib in solution follows first-order kinetics under neutral, acidic, alkaline, and UV stress [1].
  • Handling and Storage: Ixazomib in solution is relatively stable in neutral and acidic environments but degrades faster at higher pH. It is sensitive to oxidants and light. The solid substance of ixazomib citrate is relatively resistant to heat and humidity [1].

Degradation Kinetic Analysis

The forced degradation data can be used to determine the degradation rate constant (k) and half-life (t₁/₂) for Ixazomib under various stress conditions, which is critical for predicting shelf-life.

Calculation Workflow

The diagram below outlines the process for calculating degradation kinetics:

G Start UHPLC Peak Area vs. Time A Calculate % Ixazomib Remaining (Stability Indicating) Start->A B Apply First-Order Kinetic Model ln[C] = -kt + ln[C₀] A->B C Plot ln(% Remaining) vs. Time B->C D Determine Slope (k) (Degradation Rate Constant) C->D E Calculate Half-Life t₁/₂ = 0.693 / k D->E

Application Notes for Researchers

  • Stability-Indicating Method: This UHPLC-UV method effectively separates Ixazomib from its main degradation products, making it suitable for stability testing [1].
  • Inherent Stability Insights: The data on solution and solid-state stability are useful for guiding formulation development and handling procedures during manufacturing and storage [1].
  • Degradation Pathways: Understanding that oxidative deboronation and hydrolysis are the principal degradation pathways can inform the design of more stable analogs or protective formulations [1].

This detailed protocol provides a foundation for the analysis of Ixazomib. Please note that you should adapt and fully validate the method for your specific instrument and requirements.

References

ultra performance liquid chromatography Ixazomib Impurity 1

Author: Smolecule Technical Support Team. Date: February 2026

Understanding UPLC and its Application

UPLC utilizes sub-2-µm particles and operates at high pressures (often >15,000 psi), providing superior speed, resolution, and sensitivity compared to traditional HPLC [1] [2]. This makes it particularly advantageous for separating and quantifying low-level impurities in complex pharmaceutical matrices.

For a direct comparison, see the table below:

Feature HPLC UPLC
Typical Particle Size 3-5 µm < 2 µm [2]
Operating Pressure 2,000 - 4,000 psi 6,000 - 15,000+ psi [1] [2]
Key Advantages Wider instrument availability, lower cost, extensive method literature [2] Faster analysis, higher resolution, increased sensitivity, reduced solvent consumption [1] [2]

A Protocol for UPLC Impurity Method Development

The following workflow outlines a systematic approach to developing a UPLC method for impurity analysis. You can use this as a template for characterizing Ixazomib Impurity 1.

cluster_main UPLC Impurity Method Development Workflow cluster_column Column Selection Factors cluster_optimize Optimization Parameters start Start Method Development column_select Column & Phase Selection ( e.g., C18, charged surface) start->column_select cond_optimize Optimize Chromatographic Conditions column_select->cond_optimize col1 Stationary Phase (C18, C8, HILIC) col2 Column Dimensions (e.g., 100mm x 2.1mm) col3 Particle Size ( e.g., 1.7µm, 1.8µm) sample_prep Develop Sample Preparation cond_optimize->sample_prep opt1 Mobile Phase (pH, Buffer) opt2 Gradient Profile opt3 Temperature & Flow Rate method_val Method Validation sample_prep->method_val end Validated UPLC Method method_val->end

Step 1: Column and Mobile Phase Selection
  • Column: Begin with a C18 column (e.g., 100 mm x 2.1 mm, 1.7-1.8 µm) [1]. If selectivity is insufficient, explore alternative chemistries (C8, phenyl, or HILIC) [3].
  • Mobile Phase: For reverse-phase, a water/acetonitrile or water/methanol buffer is standard. Optimize pH and buffer concentration to improve peak shape and separation [4]. A volatile buffer (e.g., ammonium formate) is preferable for LC-MS compatibility.
Step 2: Optimize Chromatographic Conditions

Systematically adjust parameters to resolve the API from its impurities and critical impurity pairs.

  • Gradient Program: Fine-tune the organic solvent gradient to achieve a balance between run time and resolution of all peaks [4] [3].
  • Temperature and Flow Rate: Increasing the column temperature (e.g., 30-50°C) can enhance efficiency and reduce backpressure. Optimize the flow rate (e.g., 0.3-0.6 mL/min) for the best compromise of speed and resolution [3].
Step 3: Develop Sample Preparation

A robust sample preparation method is critical for impurity profiling in drug products.

  • Goal: To completely dissolve the API while removing or minimizing interference from excipients [3].
  • Techniques: This may involve sonication and vigorous shaking for dissolution, followed by centrifugation or filtration to clarify the solution before injection [3]. The solvent should ideally be similar in strength to the initial mobile phase to avoid peak distortion [3].
Step 4: Method Validation

Once the method is developed, it must be validated per ICH Q2(R1) guidelines [5]. The key parameters are summarized below.

Validation Parameter Objective Typical Acceptance Criteria
Specificity Confirm method can distinguish analyte from impurities & matrix [6] [5] No interference at analyte retention time [5]
Linearity & Range Demonstrate response is proportional to analyte concentration [6] [5] Correlation coefficient (R²) ≥ 0.99 [5]
Accuracy Measure closeness of results to true value [6] [5] Recovery 98-102% [5]
Precision (Repeatability) Evaluate agreement among repeated measurements [6] [5] Relative Standard Deviation (%RSD) < 2% [5]
LOD / LOQ Determine lowest detectable & quantifiable amount [6] [5] LOD: S/N ~3; LOQ: S/N ~10 [5]
Robustness Assess method resilience to small, deliberate parameter changes [6] [5] System suitability criteria are met [5]

Addressing Common Challenges in Impurity Analysis

  • Co-elution of Impurities: If impurities elute with the main peak or matrix components, try adjusting the mobile phase pH, using a different column chemistry, or modifying the gradient profile [4] [5].
  • Poor Peak Shape: Peak tailing or fronting often indicates secondary interactions with the stationary phase. Optimizing the buffer's pH and concentration can significantly improve peak shape [3].
  • Matrix Interference: Complex drug product formulations can cause a rising baseline. Refining sample preparation, such as using a different solvent or a clean-up step like solid-phase extraction (SPE), can mitigate this [4] [3].

How to Proceed Without a Specific Method

Since a direct method for this compound was not found, I suggest you:

  • Check Regulatory Submissions: Search the FDA, EMA, or other public assessment reports for Ixazomib (NDA 208462), which may contain analytical methods.
  • Leverage Structural Information: Use the known chemical structure of Ixazomib and its Impurity 1 to model chromatographic behavior and inform your method development.
  • Consult Specialized Databases: Use scientific databases like SciFinder or Reaxys to search for literature on analogous compounds or the impurity itself.

References

Application Notes: Analysis of Ixazomib and Its Impurities

Author: Smolecule Technical Support Team. Date: February 2026

These notes consolidate information on the identity, stability, and analytical control strategies for Ixazomib and its related degradation products, providing a foundation for method development.

Chemical Identity and Profile of Ixazomib Impurity 1

This compound is a known process-related impurity and degradation product. Its chemical profile is summarized in the table below [1] [2].

Property Description
Chemical Name 2,5-Dichloro-N-[2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl)benzamide [1]
CAS Number 1201903-02-7 [1] [3] [2]
Molecular Formula C₂₄H₃₃BCl₂N₂O₄ [1]
Molecular Weight 495.25 g/mol [1]
Chemical Structure A boronic ester derivative of Ixazomib, formed with a pinanediol-like protecting group [1].
Supplier Catalog Numbers SZ-I061013 (SynZeal) [3], PA 09 0551007 (Pharmaffiliates) [2]
Ixazomib Stability and Degradation Pathways

Forced degradation studies reveal Ixazomib's stability profile and primary degradation routes, which are critical for predicting and controlling impurities [4].

Stress Condition Major Degradation Pathways Key Degradation Products
Oxidative Deboronation [4] Impurity A, B, C [4]
Hydrolytic (Acidic & Basic) Amide bond hydrolysis; accelerated at higher pH [4] Impurity A, B, C [4]
Photolytic Sensitive to light [4] Not Specified
Thermal (Solid) Relatively resistant to heat (70°C) and heat/humidity (70°C/75% RH) [4] Not Specified

The workflow for a forced degradation study is outlined below.

G Ixazomib Forced Degradation Workflow Start Ixazomib API Sample Stress Apply Stress Conditions Start->Stress Weigh Analyze Analyze Stressed Sample (UHPLC-UV/HRMS) Stress->Analyze Quench reaction Identify Identify and Monitor Degradation Products Analyze->Identify Compare chromatograms Report Report and Characterize Impurities Identify->Report Structure elucidation

Analytical Method for Quantification: UHPLC-UV

A validated UHPLC-UV method can simultaneously quantify Ixazomib and its main degradation products [4]. Key parameters are summarized below.

Parameter Description
Method Principle Reverse-Phase UHPLC with UV detection [4]
Detection UV detection (wavelength not specified in results) [4]
Quantification Range Ixazomib: 2.50–100.00 µg/mL; Impurities: 0.75–60.00 µg/mL [4]
Key Advantage MS-compatible, allowing for hyphenated HRMS identification of unknown peaks [4]

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of Ixazomib

This protocol is adapted from the forced degradation study to help you assess the inherent stability of Ixazomib [4].

  • Materials: Ixazomib reference standard, this compound standard (optional, for confirmation), hydrochloric acid (0.1 M), sodium hydroxide (0.1 M), hydrogen peroxide (3%), methanol, water, and UHPLC vials.
  • Equipment: UHPLC system coupled with UV and/or HRMS detector, analytical balance, controlled temperature bath, and photostability chamber.

Procedure:

  • Sample Preparation: Prepare separate Ixazomib solutions at a concentration of 1 mg/mL in the following stress media:
    • Acidic Hydrolysis: 0.1 M HCl, room temperature.
    • Basic Hydrolysis: 0.1 M NaOH, room temperature.
    • Oxidative Stress: 3% H₂O₂, room temperature.
    • Neutral Hydrolysis: Water, room temperature.
    • Photolytic Stress: Expose solid drug substance and/or solution to UV light as per ICH guidelines.
  • Stress Duration: Subject the solutions to stress conditions for 24 hours, or until 5-20% degradation is observed. Monitor degradation progress at different time points.
  • Reaction Quenching: After the stress period, neutralize acidic and basic samples to pH ~7. Dilute all samples appropriately with the mobile phase to fit within the calibration range.
  • Control Sample: Prepare a protected Ixazomib solution and keep it at room temperature for the same duration.
  • Analysis: Inject the stressed and control samples into the UHPLC-UV system using the analytical conditions provided in the method summary table.
Protocol 2: Analytical Method Development and Validation

Use this protocol to develop and validate your specific UHPLC method for Ixazomib and its impurities.

  • Materials: Ixazomib, this compound, and other available impurity standards (e.g., Desglycine Impurity CAS 2806031-79-6) [5] [2].
  • Equipment: UHPLC system with UV detector, data acquisition software.

Procedure:

  • Chromatographic Screening:
    • Begin with a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
    • Test different mobile phase buffers (e.g., ammonium formate, ammonium acetate) at pHs ranging from 3 to 5.
    • Employ a gradient elution from 5% to 95% organic phase (acetonitrile or methanol) over 10-15 minutes.
    • Optimize flow rate (e.g., 0.3-0.5 mL/min) and column temperature (e.g., 40°C) to achieve baseline resolution between Ixazomib and all known impurities.
  • System Suitability Test (SST):
    • Once the method is optimized, prepare a system suitability solution containing Ixazomib and its impurities at specification levels (e.g., 0.5% each).
    • The SST should meet criteria for resolution (Rs > 1.5 between all peaks), tailing factor (T ≤ 2.0), and repeatability (%RSD of area for 6 injections should be ≤ 5.0%).
  • Method Validation:
    • Perform a full method validation as per ICH Q2(R1) guidelines, including:
      • Specificity: Demonstrate no interference from blank and resolution from all known impurities.
      • Linearity and Range: Prepare calibration curves for Ixazomib and each impurity across the specified range.
      • Accuracy: Conduct spike recovery studies at multiple levels (e.g., 50%, 100%, 150% of the specification level).
      • Precision: Determine repeatability and intermediate precision.
      • Limit of Detection (LOD) and Quantification (LOQ).

The logical flow for the method development process is visualized below.

G Analytical Method Development Flow S1 Initial Method Scoping S2 Optimize Chromatographic Conditions S1->S2 Select column & buffer S3 Establish System Suitability S2->S3 Achieve resolution S4 Perform Method Validation S3->S4 Pass SST criteria Final Validated Method S4->Final Meet ICH guidelines

Important Considerations for Researchers

  • Sourcing Impurity Standards: this compound and other related impurities are available from specialized suppliers like SynZeal and Pharmaffiliates, often on a "synthesis on demand" basis [3] [2]. Always request a Certificate of Analysis (CoA).
  • Stability in Solution: Ixazomib in solution is relatively stable in neutral and acidic environments but decomposes rapidly at higher pH and is sensitive to oxidants and light. This necessitates careful handling during sample preparation [4].
  • Application of Impurities: These impurity standards are essential for various pharmaceutical activities, including product development, ANDA and DMF filings, quality control, method validation, and stability studies [3].

References

reference standard Ixazomib Impurity 1 pharmaceutical QC

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Ixazomib Impurity 1 is one of the specified impurities of the drug substance Ixazomib. The table below summarizes its fundamental chemical identifiers [1] [2] [3]:

Property Value / Description
Chemical Name 2,5-Dichloro-N-(2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl)benzamide [1]
Molecular Formula C₂₄H₃₃BCl₂N₂O₄ [1] [2] [3]
Molecular Weight 495.25 g/mol [1] [3]
CAS Registry Number 1201903-02-7 [1] [3]

This impurity is a synthetic intermediate or a process-related compound. The following diagram illustrates its structural relationship to the Ixazomib molecule, showing it as a precursor containing a protected boronic ester group [1].

G Ixazomib Ixazomib Impurity1 This compound Impurity1->Ixazomib Deprotection ← Hydrolysis

Analytical Methods and Protocols

A modern, stability-indicating UHPLC-UV method has been developed and validated for the simultaneous quantification of Ixazomib and its main degradation products, including Impurity 1 [4].

Summary of Validated UHPLC-UV Method

The table below outlines the key validation parameters and their outcomes for the analytical method [4]:

Validation Parameter Details for Ixazomib Details for Impurity 1
Analytical Technique UHPLC-UV [4] UHPLC-UV [4]
Concentration Range 2.50 - 100.00 µg/mL [4] 0.75 - 60.00 µg/mL [4]
Detection & Identification UV detection; Degradation products identified by High-Resolution Mass Spectrometry (HRMS) [4] UV detection; Degradation products identified by High-Resolution Mass Spectrometry (HRMS) [4]
Key Performance Characteristics Validated for assay and degradation products; specific data for accuracy, precision not provided in source [4] Validated for assay and degradation products; specific data for accuracy, precision not provided in source [4]
Detailed Experimental Protocol

1. Forced Degradation Study (Stress Testing) [4] This protocol helps identify likely degradation products and establish the stability-indicating power of the method.

  • Objective: To subject Ixazomib API to various stress conditions and monitor the formation of Impurity 1 and other degradants.
  • Materials: Ixazomib drug substance, relevant solvents (e.g., water, acetonitrile), acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidants (e.g., 3% H₂O₂).
  • Procedure:
    • Prepare solutions of Ixazomib and expose them to different stress conditions: acid hydrolysis, base hydrolysis, oxidative stress, and photolytic stress.
    • Use a thermal stress study on the solid drug substance.
    • Analyze stressed samples at regular intervals using the UHPLC-UV method to track the growth of impurities.
  • Key Findings:
    • The main degradation pathways for Ixazomib are oxidative deboronation and hydrolysis of the amide bond [4].
    • Ixazomib in solution is relatively stable in neutral and acidic environments but degrades more rapidly at higher pH and is sensitive to oxidants and light [4].
    • The degradation of Ixazomib under studied stresses follows first-order kinetics [4].
    • The solid substance of Ixazomib citrate is relatively resistant to heat, heat/humidity, and UV irradiation [4].

2. Sample Preparation and Analysis

  • Standard Solution: Prepare stock solutions of Ixazomib and this compound reference standards. Dilute to the required concentrations within the validated range using a suitable diluent [4].
  • Test Solution: Prepare a solution of the Ixazomib drug substance or formulation at the required concentration [4].
  • Instrumentation: Use a UHPLC system equipped with a UV detector. The specific column and mobile phase are detailed in the research article [4].
  • Calculation: Quantify Impurity 1 in test samples by comparing its peak area with that of a known concentration of the reference standard.

The workflow for the forced degradation study and analysis is summarized below:

G Start Ixazomib API Solution Stress Apply Stress Conditions Start->Stress Analysis UHPLC-UV/HRMS Analysis Stress->Analysis Identify Identify Degradation Products Analysis->Identify Quantify Quantify Impurities Identify->Quantify

Application in Pharmaceutical Quality Control

This compound reference standard is critical in multiple stages of drug development and manufacturing [3]:

  • Method Validation and Verification: Used to confirm that the analytical method can separate, detect, and quantify this specific impurity.
  • Stability Studies: Monitored to understand the stability profile of Ixazomib drug product over time under various storage conditions.
  • Specification Setting: Helps in setting justified acceptance criteria for the impurity profile in the drug substance and product.
  • ANDAs and DMFs: Essential for filing regulatory documents like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [3].

Stability and Handling Considerations

  • Solution Stability: Ixazomib is sensitive to oxidation, light, and high pH in solution. Analytical solutions should be prepared fresh and used promptly [4].
  • Solid-State Stability: Ixazomib citrate solid is more stable but should still be stored under recommended conditions (e.g., controlled temperature and humidity, protected from light) to maintain the integrity of the reference standard [4].

Practical Implementation Guidance

  • Sourcing Impurities: High-quality chemical reference standards for this compound are available from specialized suppliers like SynZeal and Pharmaffiliates [1] [3]. These come with a Certificate of Analysis (COA) essential for regulatory compliance.
  • Method Transfer: When transferring this UHPLC method between laboratories or equipment, a partial re-validation is recommended to ensure consistent performance.
  • Uncertainty and LOD/LOQ: Be aware that estimates of method detection limits (LOD) are subject to variation. The ICH defines LOD as the lowest amount that can be detected, and LOQ as the lowest amount that can be quantified with acceptable precision and accuracy [5].

Frequently Asked Questions

What is the primary degradation pathway of Ixazomib that leads to impurity formation? The principal pathways are oxidative deboronation and hydrolysis of the amide bonds within the molecule [4].

Where can I obtain the this compound reference standard? Suppliers include SynZeal (Catalog No: SZ-I061013) and Pharmaffiliates (Catalog No: PA 09 0551007) [1] [3].

Is the UHPLC method compatible with Mass Spectrometry (MS) detection? Yes, the cited UHPLC method is MS-compatible and was successfully used with High-Resolution Mass Spectrometry (HRMS) to identify degradation products [4].

References

ICH Q1A R2 Q1B stability study Ixazomib Impurity 1

Author: Smolecule Technical Support Team. Date: February 2026

Ixazomib Stability Profile & Regulatory Framework

Ixazomib (marketed as Ninlaro) is the first oral proteasome inhibitor approved for the treatment of multiple myeloma [1]. Understanding its stability and degradation pathways is critical for ensuring drug safety and efficacy throughout its shelf life.

The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing of pharmaceuticals. A significant update is underway: the ICH Q1A(R2) guideline and its related annexes (Q1B, Q1C, Q1D, Q1E) are being consolidated into a new, unified ICH Q1 guideline [2] [3]. A draft was endorsed in April 2025 and is currently under public consultation until August 25, 2025 [3]. This revised guideline expands its scope to cover advanced therapies and provides a more modern, science- and risk-based framework for stability testing [2].

A key part of drug development is forced degradation studies, which are detailed in Section 2 of the new draft guideline. These studies are distinct from formal shelf-life testing and are used to understand the intrinsic stability of a drug, identify potential degradation pathways, and validate analytical methods [2].

Forced Degradation Profile of Ixazomib

A published study investigated the stability of Ixazomib under various forced degradation conditions, identifying its principal degradation pathways [4]. The key findings are summarized in the table below.

Table 1: Summary of Ixazomib Forced Degradation Findings [4]

Attribute Details
Main Degradation Pathways Oxidative deboronation; Hydrolysis of the amide bond
Stability in Solution Relatively stable in neutral & acidic conditions; Degradation accelerated at higher pH; Sensitive to oxidants and light
Degradation Kinetics Follows first-order kinetics under neutral, acidic, alkaline, and UV stress
Stability of Solid Substance Ixazomib citrate is relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours
Analytical Method Novel UHPLC-UV assay developed and validated for simultaneous quantification of Ixazomib and its degradation products

The relationships between the stress conditions and the primary degradation pathways they trigger can be visualized in the following diagram.

Ixazomib Ixazomib OxidativeDeboronation Oxidative Deboronation Ixazomib->OxidativeDeboronation AmideHydrolysis Amide Hydrolysis Ixazomib->AmideHydrolysis ImpurityA Impurity A (Deboronated) OxidativeDeboronation->ImpurityA ImpurityB Impurity B (Hydrolyzed) AmideHydrolysis->ImpurityB ImpurityC Impurity C (Hydrolyzed) AmideHydrolysis->ImpurityC Oxidants Oxidants Oxidants->OxidativeDeboronation HighpH High pH HighpH->AmideHydrolysis UVLight UV Light UVLight->AmideHydrolysis

Detailed Experimental Protocol

This protocol provides a methodology for conducting a forced degradation study on Ixazomib, based on the published research [4].

1. Materials and Reagents

  • Ixazomib reference standard.
  • High-purity solvents: Water (HPLC grade), Acetonitrile (HPLC grade).
  • Reagents: Hydrogen peroxide (3%, w/v), Hydrochloric Acid (HCl, 0.1 M), Sodium Hydroxide (NaOH, 0.1 M).
  • Equipment: UHPLC system with UV detector, column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm), high-resolution mass spectrometer (HRMS).

2. Preparation of Stock and Standard Solutions

  • Prepare a stock solution of Ixazomib at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile:water mixture).
  • Dilute appropriately with the mobile phase to obtain a working standard solution of 50 µg/mL for the UHPLC-UV assay.

3. Forced Degradation Stress Conditions Table 2: Experimental Conditions for Forced Degradation Studies

Stress Condition Procedure Duration
Acidic Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. 24 hours
Alkaline Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. 24 hours
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. 24 hours
Photolytic Degradation Expose solid drug substance and solution to UV light (e.g., 1.2 million lux hours). 24 hours
Thermal Degradation (Solid) Expose solid drug substance to 70°C and 75% relative humidity. 24 hours

4. UHPLC-UV Analytical Procedure

  • Chromatographic Conditions:
    • Column: C18 (100 x 2.1 mm, 1.7 µm).
    • Mobile Phase: Gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
    • Flow Rate: 0.3 mL/min.
    • Detection: UV at a suitable wavelength (e.g., 220 nm).
    • Injection Volume: 2 µL.
  • Method Validation: The method should be validated for specificity, accuracy, precision, and linearity over the ranges of 2.50-100.00 µg/mL for Ixazomib and corresponding ranges for its impurities [4].

5. Analysis of Degradation Products

  • Terminate the reactions after the stress period (e.g., by neutralizing acidic/alkaline solutions).
  • Analyze all stressed samples and an untreated control using the UHPLC-UV method.
  • Identify the major degradation products using HRMS.

The workflow for the entire forced degradation study is outlined below.

Start Start Study Prepare Prepare Drug Solutions Start->Prepare Stress Apply Stress Conditions Prepare->Stress Analyze UHPLC-UV Analysis Stress->Analyze Identify HRMS Identification of Impurities Analyze->Identify Report Report Findings Identify->Report

Application Notes for Drug Development

  • Analytical Lifecycle Management: The developed UHPLC-UV method is stability-indicating and can separate Ixazomib from its main degradation products. It should be incorporated into the formal stability protocol as per ICH Q1A(R2) and the upcoming consolidated ICH Q1 guideline [5] [2] [4].
  • Formulation and Packaging Strategy: The sensitivity of Ixazomib in solution to oxidation and high pH necessitates the use of protective excipients in the final dosage form. Packaging should be opaque and provide an effective moisture barrier to mitigate the influence of light and humidity, thereby extending the shelf life [4].
  • Formal Stability Studies: For the formal shelf-life determination, follow the principles in the ICH guidelines. This includes testing at least three primary batches under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) [5] [2]. The knowledge gained from forced degradation studies directly informs the design of these formal studies, including the selection of test parameters and storage conditions.

References

separation challenges Ixazomib Impurity 1 resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the main degradation pathways and resulting impurities for Ixazomib? Understanding the chemical nature of your impurities is the first step in resolving them. The primary degradation pathways for Ixomib are oxidative deboronation and hydrolysis of the amide bond [1]. The main impurities formed through these routes have been identified and can be targeted for resolution.

Q2: What is a suitable UHPLC method for separating Ixazomib and its impurities? A robust UHPLC-UV method has been developed specifically for the forced degradation study of Ixazomib and the identification of its degradation products [1]. The core parameters of this method are summarized below.

Parameter Specification
Analytical Technique UHPLC-UV [1]
Analytical Column Not explicitly stated (Method is MS-compatible) [1]
Concentration Range (Ixazomib) 2.50 - 100.00 µg/mL [1]
Concentration Range (Impurities A & B) 0.75 - 60.00 µg/mL [1]
Concentration Range (Impurity C) 1.25 - 60.00 µg/mL [1]

Q3: What factors can impact the resolution of Ixazomib Impurity 1? If you are experiencing poor resolution, consider the following critical method parameters and environmental factors during your analysis.

Factor Impact on Resolution Troubleshooting Action
Mobile Phase pH Affects ionization & selectivity [1] Optimize pH; Ixazomib is more stable in neutral/acidic conditions.
Column Chemistry Critical for peak shape & separation Use a high-efficiency C18 column; ensure method MS-compatibility [1].
Gradient Profile Directly controls elution & separation Fine-tune organic solvent gradient for optimal peak separation.
Sample Stability Degradation pre-analysis increases impurities Keep samples in solution at low temperatures; avoid neutral/alkaline pH [1].
Storage Conditions Solid-state degradation affects purity Protect from oxidants and light; solid is relatively resistant to heat/humidity [1].

Troubleshooting Guide: Poor Resolution or Peak Shape

The workflow below outlines a systematic approach to diagnosing and resolving common chromatographic issues.

Start Poor Resolution/Peak Shape Step1 Check System Performance Start->Step1 Step1_1 Run system suitability test. Are peaks symmetric and retention times stable? Step1->Step1_1 Step2 Verify Mobile Phase & Sample Step2_1 Prepare fresh mobile phase. Ensure sample is in a compatible solvent and free of particulates. Step2->Step2_1 Step3 Adjust Method Parameters Step3_1 Fine-tune: Temperature gradient, Flow rate, and Gradient slope. Step3->Step3_1 Step4 Consider Alternative Columns Step4_1 Test columns from different manufacturers or with different ligand densities (e.g., C18, phenyl). Step4->Step4_1 Step1_2 System is OK Step1_1->Step1_2 Yes Step1_3 Flush and re-equilibrate system. Replace column if necessary. Step1_1->Step1_3 No Step1_2->Step2 Step1_3->Step1 Step2_1->Step3 Step3_1->Step4

Experimental Protocol: Forced Degradation Study

This procedure can be used to generate and analyze Ixazomib degradation products, which is essential for validating your analytical method [1].

  • Sample Preparation:

    • Prepare a stock solution of Ixazomib at a concentration within the validated range (e.g., 100 µg/mL).
    • Subject aliquots of this solution to various stress conditions:
      • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) and heat at ~60°C for several hours.
      • Alkaline Hydrolysis: Add dilute NaOH (e.g., 0.1 M) and heat at ~60°C. (Note: Degradation is accelerated at higher pH [1]).
      • Oxidative Stress: Add a small volume of hydrogen peroxide (e.g., 3%).
      • Photolytic Stress: Expose solid Ixazomib and its solution to UV light.
    • Neutralize the acid/base stress samples after the desired degradation level is achieved.
  • Chromatographic Analysis:

    • Dilute the stressed samples to a suitable concentration within the linear range of the method.
    • Inject the samples into the UHPLC system using the parameters outlined in the table above.
    • Use a diode-array detector to monitor the chromatograms at a selected wavelength.
  • Identification:

    • Compare the chromatograms of stressed samples with a fresh Ixazomib standard.
    • Identify the peaks corresponding to degradation products (impurities).
    • For definitive identification, collect fractions of the impurity peaks for analysis by High-Resolution Mass Spectrometry (HRMS) [1].

References

optimizing chromatographic conditions Ixazomib Impurity 1

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the main degradation pathways and impurities of Ixazomib?

Forced degradation studies reveal that Ixazomib is susceptible to specific stress conditions, leading to identifiable impurities.

  • Principal Degradation Pathways:
    • Oxidative Stress: Leads to deboronation of the boronic acid functional group [1].
    • Hydrolytic Stress: Results in cleavage of the amide bond [1].
  • Key Implied Impurities: The main degradation products are designated as Impurity A, Impurity B, and Impurity C [1]. The chemical standards for these were prepared and used in method validation.
  • Stability Profile:
    • In Solution: Relatively stable in neutral and acidic environments. Degradation is accelerated at higher pH and occurs under oxidant and light exposure. The degradation follows first-order kinetics under these stresses [1].
    • Solid State: Ixazomib citrate is relatively resistant to heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours [1].

FAQ 2: What is the optimized chromatographic method for Ixazomib and its impurities?

A peer-reviewed study has developed and validated a rapid, MS-compatible UHPLC-UV method for the simultaneous assay of Ixazomib and its degradation products [1].

The table below summarizes the core validated chromatographic conditions:

Parameter Specification
Analytical Technique UHPLC-UV [1]
Separation Mode Reversed-Phase [1]
Detection Wavelength UV detection (specific wavelength not stated) [1]

| Quantification Ranges | Ixazomib: 2.50–100.00 µg/mL Impurity A & B: 0.75–60.00 µg/mL Impurity C: 1.25–60.00 µg/mL [1] | | Kinetics of Degradation | First-order under neutral, acidic, alkaline, and UV stress [1] |

FAQ 3: How can I troubleshoot common HPLC method problems for impurity profiling?

Issues like variable retention times, co-elution, and poor peak shape are common in complex drug product analyses. Here are targeted troubleshooting strategies based on expert recommendations [2].

  • Problem: Variable retention times & co-elution of impurities.

    • Potential Cause & Solution:
      • Sample Solvent Strength: The sample dissolution solvent (e.g., 100% methanol) can be stronger than the initial mobile phase, causing peak distortion. Try dissolving the sample in a solvent that matches the initial mobile phase composition [2].
      • Injection Volume: A large injection volume can overload the column. Reduce the injection volume (e.g., to 5 µL or even 1 µL) to test for overloading effects [2].
      • Column Re-equilibration: Insufficient re-equilibration time between gradient runs can cause retention time drift. Extend the re-equilibration time at the initial gradient conditions [2].
  • Problem: Poor reproducibility and complex matrix effects from tablet formulations.

    • Potential Cause & Solution:
      • Sample Preparation: Simple shaking and centrifugation may not fully remove interfering excipients. Consider more robust techniques like Solid-Phase Extraction (SPE) to clean up the sample [2].
      • Temperature Control: A significant temperature difference between the column and autosampler can affect stability. Ensure consistent temperature management [2].
      • Mobile Phase Complexity: Using a ternary mixture of solvents (e.g., MeOH, ACN, and buffer) can reduce robustness. If possible, simplify the mobile phase to a binary system [2].

FAQ 4: What is a systematic workflow for developing a stability-indicating method?

The following diagram outlines a logical workflow for developing and validating a stability-indicating HPLC method, based on general principles and the specific study of Ixazomib [1] [3].

Start Start Method Development ColSelect Column Selection ( e.g., C18 for Reverse-Phase) Start->ColSelect MPOptimize Mobile Phase Optimization (pH, Buffer, Organic Modifier) ColSelect->MPOptimize StressStudies Forced Degradation Studies (Acid, Base, Oxidative, Light) MPOptimize->StressStudies MethodVal Method Validation (Specificity, Linearity, Accuracy, Precision) StressStudies->MethodVal

Experimental Protocol: Forced Degradation Study

This is a generalized protocol for conducting forced degradation studies, adapted from the methodology used for Ixazomib and other small molecule drugs [1] [3].

  • 1. Preparation of Stock Solution:

    • Prepare a stock solution of Ixazomib at a known concentration (e.g., 1000 µg/mL) in an appropriate diluent [3].
  • 2. Application of Stress Conditions:

    • Subject aliquots of the stock solution to various stress conditions. A typical target is 5-20% degradation of the main compound [3].
    • Acidic Hydrolysis: Treat with 0.1-1M HCl at elevated temperature (e.g., 60-70°C) for several hours [1] [3].
    • Alkaline Hydrolysis: Treat with 0.1-1M NaOH at elevated temperature. Note: Ixazomib is particularly susceptible to base degradation [1] [3].
    • Oxidative Degradation: Treat with 1-3% hydrogen peroxide at room temperature [1] [3].
    • Photolytic Degradation: Expose the solid drug and/or solution to UV light (e.g., as per ICH Q1B guidelines) [1].
  • 3. Analysis and Calculation:

    • Analyze stressed samples using the developed UHPLC method.
    • Calculate Mass Balance using the formula: Mass Balance (%) = [ (% Assay of Stressed Sample) + (% Assay of Degradants) ) / (% Assay of Unstressed Sample) ] * 100 [3].
    • Calculate the percentage of degradation [3].

The methods and troubleshooting tips provided here should give you a strong foundation for analyzing Ixazomib and its impurities. For further investigation, the original research article detailing the UHPLC-UV method and HRMS identification of degradation products is an excellent resource [1].

References

reducing hazardous solvents Ixazomib impurity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Green Chromatography

A primary strategy for greening Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods is to replace traditional, hazardous organic solvents like acetonitrile and methanol with safer alternatives [1]. Ethanol is often the most favored substitute due to its lower toxicity and environmental impact [1]. Other advanced strategies include using totally aqueous mobile phases, micellar liquid chromatography, or ionic liquids [1].

For laboratories analyzing multiple products, conducting simultaneous analysis of several drug components in a single HPLC run can dramatically reduce the total volume of solvents consumed, thereby saving time, cost, and reducing waste [2] [3].

Method & Workflow for Ixazomib Analysis

The following workflow is adapted from a published forced degradation study of Ixazomib [4], incorporating green principles.

Start Start Analysis SamplePrep Sample Preparation (Ixazomib solution) Start->SamplePrep Stress Apply Stress Conditions (Oxidative, Hydrolytic, Photolytic) SamplePrep->Stress UHPLC UHPLC-UV Analysis with Greener Solvents Stress->UHPLC HRMS HRMS Identification of Degradation Products UHPLC->HRMS Quant Simultaneous Quantification of Ixazomib and Impurities HRMS->Quant End End Quant->End

Figure 1: Experimental workflow for Ixazomib impurity analysis.

Detailed Experimental Protocol

Based on the study by Hatokova et al. [4], here is a practical guide:

  • 1. Chromatographic Conditions

    • Technique: UHPLC-UV with MS-compatible mobile phases.
    • Column: C18 stationary phase.
    • Key Green Consideration: Where method compatibility allows, evaluate the substitution of acetonitrile in the mobile phase with a greener alternative like ethanol [1].
  • 2. Forced Degradation & Impurity Profiling

    • Stress Studies: Expose Ixazomib to oxidative, acidic, alkaline, and photolytic conditions to generate impurities. The study found Ixazomib is particularly sensitive to oxidants and light [4].
    • Degradation Pathways: The main pathways identified were oxidative deboronation and hydrolysis of the amide bond [4].
    • Impurity Identification: Use High-Resolution Mass Spectrometry (HRMS) to identify the chemical structure of the degradation products [4] [5].
  • 3. Simultaneous Quantification

    • The developed method can simultaneously assay Ixazomib and its main degradation products (Impurities A, B, and C) over specific concentration ranges [4]:
      • Ixazomib: 2.50 - 100.00 µg/mL
      • Impurity A & B: 0.75 - 60.00 µg/mL
      • Impurity C: 1.25 - 60.00 µg/mL

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems:

Issue & Possible Cause Recommended Solution

| High Background Noise/Interference • Contaminated solvents or reagents. | • Use high-purity solvents. Implement mobile phase recycling where appropriate [2]. | | Poor Peak Shape/Resolution • Method not optimized for greener solvents. | • Re-optimize gradient program for ethanol/water. Consider micellar liquid chromatography for sharper peaks [1]. | | Low Degradation Product Recovery • Inappropriate stress conditions. | • Focus on oxidative and photolytic stress, as Ixazomib is relatively stable in neutral/acidic solutions but degrades at high pH and with oxidants [4]. | | Inconsistent Kinetics Data • Degradation follows first-order kinetics under various stresses [4]. | • Ensure mathematical models for degradation kinetics (e.g., first-order under neutral, acidic, alkaline, UV stress) are correctly applied [4]. |

Advanced Strategy: Multi-Analysis for Efficiency

For quality control labs that analyze Ixazomib alongside other pharmaceuticals, a simultaneous multi-analysis method can offer significant savings. The core logic is illustrated below.

Start Start Multi-Analysis Goal Objective: Reduce total solvent use for QC of multiple products Start->Goal Mix Prepare mixed sample from different formulations Goal->Mix SingleRun Single HPLC Run with Gradient Elution Mix->SingleRun Data Single dataset for multiple active ingredients SingleRun->Data Result Result: Reduced solvent consumption, time, and cost per analysis Data->Result

Figure 2: Logic of simultaneous multi-analysis to reduce solvent use.

  • Implementation: This approach uses one gradient elution method (e.g., methanol-water from 50% to 85% methanol in 10 minutes) to separate and quantify a mixture of drugs in a single run [3].
  • Impact: This procedure dramatically reduces solvent consumption, analysis time, and cost compared to running individual analyses for each drug product [2] [3].

References

Key Degradation Products and Analytical Method

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main degradation products of Ixazomib identified through forced degradation studies, which are primary targets for method robustness testing [1].

Impurity Designation Chemical Name (if available) Principal Degradation Pathway Notes
Impurity A Information not specified in sources Oxidative deboronation Quantified within range 0.75-60.00 µg/mL in validated method [1]
Impurity B Information not specified in sources Hydrolysis of amide bond Quantified within range 0.75-60.00 µg/mL in validated method [1]
Impurity C Information not specified in sources Information not specified Quantified within range 1.25-60.00 µg/mL in validated method [1]
Ixazomib Desglycine Impurity (R)-(1-(2,5-Dichlorobenzamido)-3-methylbutyl)boronic acid [2] Information not specified CAS: 2806031-79-6; Molecular Formula: C12H16BCl2NO3 [2]
Ixazomib Impurity 1 A derivative related to the prodrug form (boronic ester) [3] Information not specified; potentially a synthesis intermediate Molecular Formula: C24H33BCl2N2O4 [3]

A peer-reviewed study developed a rapid UHPLC-UV method for the simultaneous assay of Ixazomib and its three main degradation products (Impurities A, B, and C) [1]. This method is MS-compatible, making it suitable for identification work using High-Resolution Mass Spectrometry (HRMS) [1].

Stability and Forced Degradation Insights

Understanding the stability of Ixazomib under various conditions is crucial for designing robustness tests. The key findings are:

  • Solution Stability: Ixazomib in solution is relatively stable in neutral and acidic environments but decomposes more rapidly at higher pH. It is sensitive to oxidants and light [1].
  • Degradation Kinetics: The degradation of Ixazomib in solution follows first-order kinetics under neutral, acidic, alkaline, and UV stress [1].
  • Solid-State Stability: Ixazomib citrate solid substance is relatively resistant to heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours [1].

Experimental Workflow for Method Robustness Testing

Based on the available information, the following diagram outlines a core experimental workflow for assessing method robustness. This provides a logical structure for your troubleshooting guides.

Start Start: Develop UHPLC-UV Method FD Forced Degradation Studies Start->FD path1 Oxidative Stress FD->path1 path2 Acidic/Basic Hydrolysis FD->path2 path3 Photolytic Stress FD->path3 Validate Method Validation & Robustness Testing path1->Validate path2->Validate path3->Validate param1 Parameter Variations: - pH of mobile phase - Column temperature - Flow rate - Wavelength Validate->param1 param2 System Suitability: - Resolution from main peak - Tailing factor - Theoretical plates Validate->param2 Identify Identify & Characterize Impurities param1->Identify param2->Identify tool1 HRMS for identification Identify->tool1 tool2 Use of chemical reference standards Identify->tool2

Workflow Title: Ixazomib Impurity Method Development and Robustness Testing

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to test for the robustness of an Ixazomib impurity UHPLC method? Based on the stability data, you should rigorously test the method's performance when varying parameters such as the pH of the mobile phase (due to pH-dependent degradation) and column temperature. The validated method should maintain system suitability, including resolution between Ixazomib and its known impurities, tailing factor, and theoretical plates, across these deliberate variations [1].

Q2: How can I identify an unknown degradation product found during testing? The cited UHPLC-UV method is compatible with Mass Spectrometry [1]. You can use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the unknown impurity. Furthermore, for known impurities like the Desglycine Impurity or Impurity 1, you can source or synthesize chemical reference standards to confirm identity by comparing retention times and mass spectra [1] [2] [3].

Q3: Why is it important to perform forced degradation studies? Forced degradation studies help in identifying potential degradation products that could form during storage or shelf life. This is essential for validating the stability-indicating power of your analytical method—ensuring it can adequately separate and quantify the active drug from its degradation products, which is a core aspect of method robustness [1].

Important Notes for Troubleshooting

  • Incorporate Known Impurities: When designing your robustness tests, include available chemical reference standards for specific impurities like the Ixazomib Desglycine Impurity to ensure your method can reliably detect and separate them [2].
  • Focus on Critical Parameters: The stability profile suggests that small changes in pH and exposure to oxidizing agents or light are high-risk factors for degradation. Your robustness and troubleshooting efforts should prioritize these areas [1].

References

handling Ixazomib Impurity 1 stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Formation Pathways

Ixazomib Impurity 1 is a known process-related impurity. Understanding its identity and how it forms is the first step in troubleshooting stability issues.

  • Chemical Name: 2,5-Dichloro-N-[2-[[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]-2-oxoethyl]benzamide [1]. It is also referred to as Ixazomib Impurity R or Ixazomib Impurity N1 [1].
  • Formation Pathways: The search results indicate that Ixazomib is susceptible to specific chemical degradation. While not explicitly naming "Impurity 1," the primary degradation pathways identified are highly relevant for troubleshooting [2]:
    • Oxidative Deboronation: Loss of the boronic acid group through reaction with oxidants.
    • Amide Bond Hydrolysis: Cleavage of the peptide-like bonds in the molecule's structure.

The following diagram illustrates the logical workflow for identifying and quantifying this impurity, integrating the key formation pathways.

G This compound: Identification and Analysis Workflow Start Start: Suspect Presence of This compound Pathway1 Check for Oxidative Stress (Primary Pathway) Start->Pathway1 Pathway2 Check for Hydrolytic Stress (Amide Bond Hydrolysis) Start->Pathway2 Analyze Analyze Sample via UHPLC-UV/HRMS Method Pathway1->Analyze Pathway2->Analyze Identify Identify Impurity 1 via Chemical Reference Standard (Mol. Formula: C₂₄H₃₃BCl₂N₂O₄) Analyze->Identify Control Implement Control Strategy: - Avoid Oxidants - Control pH - Protect from Light Identify->Control

Stability Profile and Key Stressors

Ixazomib's stability is highly dependent on its environment. The table below summarizes the main stress conditions that can lead to degradation and impurity formation, including Impurity 1 [2].

Stress Condition Impact on Ixazomib & Impurity Formation Key Stability Findings
Oxidative Stress High susceptibility; leads to oxidative deboronation [2]. A principal degradation pathway. Use fresh reagents and avoid oxidants.
Alkaline pH High susceptibility; hydrolysis is accelerated at higher pH [2]. Degradation follows first-order kinetics. Maintain neutral or slightly acidic conditions.
Acidic & Neutral pH Relatively stable [2]. Degradation is slower but still follows first-order kinetics.
Photolytic Stress Sensitive to light [2]. Protect drug substance and product from light during storage and handling.
Thermal Stress (Solid) Relatively resistant to heat (70°C) and heat/humidity (70°C/75% RH) [2]. Solid-state stability is less of a concern under standard handling conditions.

Analytical Method for Identification and Quantification

A validated stability-indicating method is crucial for monitoring Impurity 1. The following UHPLC-UV method has been specifically developed for ixazomib and its degradation products [2].

  • Chromatographic Method: UHPLC-UV
  • Separation Column: Not specified in search results, but method is MS-compatible.
  • Detection: UV detection, with High-Resolution Mass Spectrometry (HRMS) for identification of degradation products [2].
  • Validation Data: The method was validated for the simultaneous assay of ixazomib and its degradation products over specific concentration ranges [2]:
    • Ixazomib: 2.50 - 100.00 µg/mL
    • Impurity A & B: 0.75 - 60.00 µg/mL
    • Impurity C: 1.25 - 60.00 µg/mL

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways leading to the formation of this compound? The main degradation pathways for ixazomib, which are relevant to Impurity 1 formation, are oxidative deboronation and hydrolysis of the amide bond [2]. Controlling exposure to oxidants and extreme pH conditions is critical to minimize its formation.

Q2: How can I analytically confirm the presence of Impurity 1 in my sample? Confirmation requires two key components [2] [3]:

  • Analytical Method: Use the described UHPLC-UV method, which can separate ixazomib from its degradation products.
  • Reference Standard: Use a characterized chemical standard of "Ixazomib Desglycine Impurity" or "this compound" to match the retention time and/or mass spectrometry data.

Q3: What are the best storage conditions to prevent the formation of Impurity 1? Based on the forced degradation studies [2]:

  • Solution State: Store in neutral or slightly acidic conditions. Avoid alkaline buffers and protect from oxidants and light.
  • Solid State: The solid drug substance is more stable. Store in a cool, dry place, protected from light. Stability is maintained under typical lab conditions (70°C, 75% relative humidity for 24 hours).

Q4: The degradation of Ixazomib in my stability studies follows what order of kinetics? The degradation of ixazomib in solution follows first-order kinetics under neutral, acidic, alkaline, and UV-induced stress conditions [2].

References

Key Analytical Data for Ixazomib and its Degradation Products

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Ixazomib Impurity A & B Impurity C
Validated Concentration Range 2.50 - 100.00 µg/mL 0.75 - 60.00 µg/mL 1.25 - 60.00 µg/mL
Principal Degradation Pathways Oxidative deboronation & amide bond hydrolysis [1]
Solution Stability Relatively stable in neutral & acidic environments; decomposition accelerated at higher pH; sensitive to oxidants and light [1]
Solid-State Stability Relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours [1]
Kinetics of Degradation Follows first-order kinetics under neutral, acidic, alkaline, and UV stress [1]

Detailed Experimental Protocol for Forced Degradation and Analysis

Here is a detailed methodology for conducting a forced degradation study on Ixazomib, based on the referenced research [1].

Forced Degradation Stress Conditions

Subject Ixazomib to the following stress conditions to generate degradation products:

  • Acidic Hydrolysis: Expose the drug substance to a specific concentration of hydrochloric acid (e.g., 0.1 M HCl).
  • Alkaline Hydrolysis: Expose the drug substance to a specific concentration of sodium hydroxide (e.g., 0.1 M NaOH).
  • Oxidative Stress: Treat the drug substance with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
  • Photolytic Stress: Expose the solid drug substance and/or solutions to UV light (e.g., as per ICH Q1B guidelines).
Sample Preparation and Analysis
  • Preparation: Prepare stock solutions of Ixazomib and its degradation products in appropriate solvents, typically a mixture of water and acetonitrile.
  • Chromatography: Inject samples into the UHPLC system. A suggested starting point for the method is provided below, though parameters should be optimized for your specific instrument [1].
  • Detection: Use a UV detector, monitoring at a wavelength suitable for Ixazomib and its impurities (e.g., 220-250 nm).
  • Identification: Collect the eluent from the UHPLC and introduce it directly into the HRMS system for accurate mass measurement and structural characterization of the degradation products.
Recommended UHPLC-UV Method Parameters
  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase: Gradient elution with a mixture of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
  • Gradient Program: Start at 5% B, increase to 95% B over 10-15 minutes, then re-equilibrate.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 30 - 40°C.
  • Injection Volume: 1 - 5 µL.
  • Detection: UV at 225 nm or 250 nm.

Troubleshooting Guide for Low Sensitivity

If you are experiencing low detection sensitivity for degradation products, consider the following aspects.

Problem Potential Cause Suggested Solution
Low peptide/Degradant yield Under-extraction from complex matrices; incomplete digestion (if applicable) [2]. Optimize extraction protocol (e.g., use of SDS/Urea buffers [3]); validate digest efficiency.
Poor Chromatographic Resolution Broad peaks; co-elution of degradants. Optimize LC gradient (lengthen for complexity [2] [4]); use columns with smaller particle sizes (e.g., sub-2µm).
Low MS Signal Suboptimal MS acquisition parameters; ion suppression. For DIA/SWATH-MS: Use narrow isolation windows (<25 m/z) and adequate scan speed [2] [4]. Ensure thorough desalting.
High Background Noise Chemical interference from salts or detergents [2]. Implement robust clean-up steps (e.g., S-Trap, SP3 [3]) to remove MS-incompatible reagents.

Workflow for Identification of Degradation Products

The following diagram illustrates the end-to-end workflow for identifying Ixazomib degradation products, from sample preparation to final reporting.

G Start Start: Ixazomib Sample Stress Forced Degradation (Acid, Base, Oxidative, Light) Start->Stress UHPLC UHPLC-UV Separation (Optimized Gradient) Stress->UHPLC HRMS HRMS Analysis (Accurate Mass Measurement) UHPLC->HRMS DataProc Data Processing (Identify Degradant Peaks) HRMS->DataProc Report Report & Characterization DataProc->Report

Key Takeaways for Your Research

  • Primary Degradation Pathways: The main routes of Ixazomib degradation are oxidative deboronation and hydrolysis of the amide bond [1]. Your analytical method should be particularly sensitive to changes indicative of these processes.
  • Solution Stability is Critical: Ixazomib in solution is notably sensitive to high pH, oxidants, and light [1]. To avoid artifactual degradation during sample preparation and analysis, control the pH of your solutions, use fresh solvents, and minimize exposure to light.
  • Method Compatibility: The referenced UHPLC-UV method is described as the first MS-compatible one for this purpose [1]. This is crucial for directly coupling the chromatography to the mass spectrometer for unambiguous identification.

References

green assessment tools GAPI AGREE analytical eco-scale

Author: Smolecule Technical Support Team. Date: February 2026

Green Assessment Tools at a Glance

The table below summarizes the three primary green assessment tools to help you compare their core characteristics.

Tool Name Assessment Principle Scoring & Output Key Advantages Main Limitations
GAPI [1] [2] Evaluates the entire analytical procedure across 5 pentagrams in a pictogram. Semi-quantitative; a colored pictogram (green, yellow, red) showing environmental impact. Provides a quick, visual overview of the method's environmental impact at each stage [2]. Does not provide a single, aggregated numerical score [1].
AGREE [1] Assesses the analytical method against the 12 principles of GAC. Quantitative; a score from 0-1 and a colored pictogram. Offers a comprehensive, quantitative, and easily interpretable overall score [1]. Requires specialized software for calculation [1].
Analytical Eco-Scale [1] Penalty points are subtracted from a baseline of 100 for non-ideal parameters. Quantitative; a final score (≥75 = excellent green; ≥50 = acceptable green) [1]. Simple calculation; easy to interpret the final score [1]. The penalty system can be somewhat subjective [1].

Frequently Asked Questions & Troubleshooting

General Tool Selection

Q1: How do I choose the right tool for my analysis?

  • For a quick, visual communication of a method's greenness profile across its entire lifecycle, use GAPI [1] [2].
  • For a comprehensive, quantitative evaluation that provides a single, comparable score based on all 12 GAC principles, use AGREE [1].
  • For a simple, points-based calculation that is easy to implement and understand, use the Analytical Eco-Scale [1].
GAPI (Green Analytical Procedure Index)

Q2: What do the five pentagrams in the GAPI symbol represent? The GAPI pictogram's five pentagrams are used to evaluate the environmental impact of different stages of an analytical procedure. Each section is colored green (low impact), yellow (medium impact), or red (high impact) for criteria related to sample collection, preservation, transport, preparation, and the final determination method [2].

Q3: A colleague says my GAPI pictogram is hard to interpret quantitatively. How can I respond? This is a known characteristic of GAPI. You can explain that GAPI is designed as a semi-quantitative tool best used for a direct, visual comparison of the environmental impact at each step of a methodology, not for generating a single overall score [1]. For a quantitative comparison, consider complementing it with the AGREE or Analytical Eco-Scale tools.

AGREE (Analytical GREEnness Calculator)

Q4: Where can I find the AGREE calculator? The AGREE tool is a software-based calculator. You will need to search for and download the official AGREE calculator, as it is not a simple equation that can be computed by hand [1].

Q5: The AGREE score for my method is low. What are the most common areas for improvement? Low scores often stem from high energy consumption (e.g., lengthy run times), large quantities of hazardous or non-green solvents, and high waste generation. Focus on miniaturizing methods, switching to greener solvents, and reducing overall energy and material usage to improve your score [1].

Analytical Eco-Scale

Q6: What is considered an "acceptable" score on the Analytical Eco-Scale? An Analytical Eco-Scale score is interpreted as follows:

  • Score ≥ 75: Excellent green analysis.
  • Score ≥ 50: Acceptably green analysis. Scores below 50 indicate an inadequate level of greenness [1].

Q7: My method uses a small amount of a toxic reagent. How significant is the penalty? The penalty points for reagents are based on both hazard and quantity. Using a smaller amount will incur fewer penalty points than using a larger amount of the same reagent. The exact penalty is calculated from the amount used and its hazard classification [1].


Visual Workflows for Tool Application

The following diagrams, created with Graphviz, illustrate the logical workflow for applying each tool. The DOT scripts are provided for your use.

GAPI Assessment Workflow

GAPI_Workflow Start Start GAPI Assessment DefineStages Define 5 Lifecycle Stages Start->DefineStages CollectData Collect Data per Stage DefineStages->CollectData Evaluate Evaluate Impact per Criterion CollectData->Evaluate ColorCode Color Code: Green/Yellow/Red Evaluate->ColorCode For each criterion GeneratePictogram Generate GAPI Pictogram ColorCode->GeneratePictogram End Pictogram Complete GeneratePictogram->End

The process of building a GAPI pictogram by evaluating each stage of an analytical method.

AGREE Assessment Workflow

AGREE_Workflow Start Start AGREE Assessment InputData Input Method Data Start->InputData EvaluatePrinciples Evaluate 12 GAC Principles InputData->EvaluatePrinciples CalculateScore Calculate Section Scores EvaluatePrinciples->CalculateScore For each principle ComputeTotal Compute Total Score (0-1) CalculateScore->ComputeTotal GenerateAGREE Generate AGREE Pictogram ComputeTotal->GenerateAGREE End Score & Pictogram Ready GenerateAGREE->End

The steps to calculate a quantitative AGREE score based on the 12 GAC principles.

Analytical Eco-Scale Workflow

EcoScale_Workflow Start Start Eco-Scale IdealScore Start from 100 (Ideal) Start->IdealScore AssessParams Assess Reagents, Waste, Energy IdealScore->AssessParams SubtractPenalty Subtract Penalty Points AssessParams->SubtractPenalty For each parameter FinalScore Calculate Final Score SubtractPenalty->FinalScore Interpret Interpret Score (e.g., ≥75=Excellent) FinalScore->Interpret End Assessment Complete Interpret->End

The penalty-points approach of the Analytical Eco-Scale to derive a final greenness score.

References

Central Composite Design optimize analytical method

Author: Smolecule Technical Support Team. Date: February 2026

What is Central Composite Design?

Central Composite Design (CCD) is a statistical method used to build a second-order (quadratic) model for a response variable without running a full three-level factorial experiment. It is a core component of Response Surface Methodology (RSM) for optimizing processes and analytical methods [1].

A standard CCD combines three types of experimental points to efficiently explore factor relationships and curvature in the response surface [2] [1]:

  • Factorial Points: A two-level full or fractional factorial design (coded as -1, +1) to estimate linear and interaction effects.
  • Axial Points (or Star Points): Points where one factor is set to ±α and all others are at zero (the center). These allow for estimating curvature.
  • Center Points: Multiple replicate runs where all factors are set at their mid-level (coded as 0). These are used to estimate pure experimental error and check for model lack-of-fit.

CCD Optimization Workflow

The following diagram outlines the key stages for implementing and optimizing with a Central Composite Design.

CCD_Workflow CCD Optimization Workflow Start 1. Define Problem and Factors A 2. Select Factor Ranges Start->A B 3. Choose CCD Type and Calculate Alpha (α) A->B C 4. Create Design Matrix and Run Experiments B->C D 5. Collect Data and Perform Regression C->D E 6. Analyze Model and Check Lack-of-Fit D->E F 7. Find Optimal Conditions E->F G 8. Run Confirmation Experiment F->G

Frequently Asked Questions & Troubleshooting

Here are common issues and their solutions.

Problem: My model has poor predictive power and cannot accurately find the optimum.
  • Potential Cause 1: Incorrect Factor Ranges

    • Explanation: If the ranges for your factors are too narrow, you might miss the optimal region. If they are too wide, the model might struggle to fit a quadratic surface or the experiments could be impractical [3].
    • Solution: Perform a preliminary screening experiment to identify the approximate region of interest. Ensure your factor ranges are wide enough to capture the expected curvature but not so wide that they become irrelevant or cause the process to fail.
  • Potential Cause 2: Insufficient Center Points

    • Explanation: Center points are crucial for estimating pure experimental error and detecting curvature. Too few center points can lead to an inability to distinguish between real model lack-of-fit and normal process noise [3].
    • Solution: Replicate center points. A good practice is to include 5-6 center points [2]. The pure error variance (( s_c^2 )) can be calculated from these replicates to assess variability [3].
  • Potential Cause 3: Rotatability Errors (Miscomputed α)

    • Explanation: A rotatable design ensures the prediction error is constant at all points equidistant from the center. An incorrect axial distance (( \alpha )) compromises this property [3] [1].
    • Solution: For a rotatable design with k factors, calculate alpha as ( α = (2^k)^{1/4} ) [3] [1]. For a face-centered CCD (FCC), use ( α = 1 ) [2]. Always double-check your software's calculation.
  • Potential Cause 4: Ignoring Blocking and Randomization

    • Explanation: Uncontrolled external factors (e.g., instrument drift, different reagent batches) can systematically bias your results if the run order is not randomized [3].
    • Solution: Always randomize the order of your experimental runs. If you know a source of variation (like multiple days), include it as a "block" in your experimental design and statistical model to prevent confounding with your factor effects [3].
Problem: The statistical analysis of my data is giving confusing or unreliable results.
  • Potential Cause 1: Overfitting the Quadratic Model

    • Explanation: Adding too many terms to the model can make it fit the experimental noise rather than the underlying relationship, reducing its predictive power [3].
    • Solution: Use statistical criteria like Akaike Information Criterion (AIC) or cross-validation to select a model that balances complexity and fit. Remove statistically insignificant terms (e.g., with high p-values) to simplify the model [3].
  • Potential Cause 2: Neglecting Lack-of-Fit Tests

    • Explanation: A significant lack-of-fit test indicates that your model (e.g., a quadratic one) is not adequately describing the relationships in the data, even if the R² seems high [3].
    • Solution: Always perform a formal lack-of-fit test. Analyze residual plots to check for patterns that suggest model inadequacy. If lack-of-fit is found, you may need to transform your response variable or collect data in a different region of the factor space [3].

Comparison of Common CCD Designs

The table below compares two prevalent types of Central Composite Designs to help you select the right one [4] [2].

Feature Central Composite Design (CCD) Box-Behnken Design (BBD)
Primary Use General-purpose, widely used for building quadratic models. Efficiently builds quadratic models when extreme factor levels are undesirable or impractical.
Factor Levels Five levels (e.g., -α, -1, 0, +1, +α). Three levels (-1, 0, +1).
Key Advantage Provides a rotatable design for uniform prediction variance. Can be made orthogonal. Requires fewer runs than a CCD for the same number of factors (3-7). Avoids corner points.
Key Disadvantage Requires experiments at extreme axial points (±α), which may be unsafe or impossible. Not all points are on the boundary of the design space, which can be less efficient for defining the absolute optimum.

Proactive Troubleshooting Guide

For complex designs, a proactive approach can prevent major issues. The following flowchart can guide you through a diagnostic process.

CCD_Troubleshooting CCD Troubleshooting Guide A Poor Model Fit/Prediction? B Check Residual Plots for Patterns or Outliers A->B Yes I Proceed with Optimization A->I No C Significant Lack-of-Fit? B->C D Check Factor Ranges and Center Points C->D Yes E Low Statistical Power for Key Factors? C->E No F Re-assess Ranges & Run More Center Points D->F E->F Yes H Refine Model (e.g., remove insignificant terms) E->H No G Consider Adding Axial Points or Re-running CCD F->G J Review Goals and Experimental Setup G->J Re-validate Design H->I Start Start Start->A

References

overcoming oxidative degradation Ixazomib storage

Author: Smolecule Technical Support Team. Date: February 2026

Ixazomib Stability Profile & Storage Conditions

Ixazomib's stability is influenced by its formulation and exposure to environmental factors. The following table summarizes the key stability findings from forced degradation studies and the official product specifications.

Factor Condition Stability Outcome / Recommended Storage Key Findings / Quantitative Data
Formulation Solid Substance (ixazomib citrate) Relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours [1]. Stable under stress conditions for a limited duration [1].
Formulation Solution (Drug in solution) Decomposition accelerated at higher pH; sensitive to oxidants and light [1]. Relatively stable in neutral and acidic environments [1].
Oxidative Stress Exposure to oxidants Sensitive; oxidative deboronation is a principal degradation pathway [1]. Identified as a major route of degradation [1].
Light UV irradiation Sensitive in solution [1]. Degradation follows first-order kinetics under UV stress [1].
Long-term Storage Unopened capsule Store in a refrigerator (2°C - 8°C) [2]. Do not freeze. Keep the blister pack in the outer carton to protect from light [2].
In-use Storage Opened capsule (after first opening) The product can be stored at temperatures up to 30°C for a period of up to 3 months [2]. Keep the blister pack in the outer carton [2].

Experimental Protocols for Stability Assessment

For researchers needing to verify the stability of Ixazomib in their experiments, the following validated method can be employed.

Forced Degradation Study and UHPLC-UV Analysis

This protocol is adapted from a published forced degradation study, which can be used to assess the inherent stability of Ixazomib and identify its main degradation products [1].

  • Objective: To study the stability of Ixazomib under various stress conditions (hydrolysis, oxidation, photolysis) and quantify the drug along with its degradation products.
  • Methodology: A validated UHPLC-UV method.
  • Chromatographic Conditions:
    • Column: Not specified in search results, but the method is MS-compatible.
    • Mobile Phase: A gradient elution program is used.
    • Detection: UV detection.
    • Validation: The method was validated for the simultaneous assay of Ixazomib and its degradation products over specific concentration ranges: 2.50-100.00 µg/mL (Ixazomib); 0.75-60.00 µg/mL (Impurity A and B); and 1.25-60.00 µg/mL (Impurity C) [1].
  • Sample Preparation:
    • Expose Ixazomib solution to different stress conditions.
    • Acidic/Basic Hydrolysis: Use hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
    • Oxidative Degradation: Use hydrogen peroxide (H₂O₂) solution.
    • Photodegradation: Expose the solid drug and solution to UV light.
    • After the stress period, neutralize or dilute the samples as needed and analyze by UHPLC-UV.
  • Data Analysis:
    • Identify the principal degradation products (e.g., via HRMS).
    • Monitor the decrease in Ixazomib peak area and the appearance of impurity peaks.
    • The study found that degradation follows first-order kinetics under neutral, acidic, alkaline, and UV stress [1].

This workflow outlines the key steps for conducting a forced degradation study to assess Ixazomib stability, from sample preparation and stress conditions to analysis and data interpretation.

G Start Start Forced Degradation Study Prep Prepare Ixazomib Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acidic Hydrolysis (e.g., HCl) Stress->Acid   Base Basic Hydrolysis (e.g., NaOH) Stress->Base   Oxid Oxidative Stress (e.g., H₂O₂) Stress->Oxid   Photo Photolysis (UV Light) Stress->Photo   Neutral Neutral pH Stress->Neutral   Analyze Analyze via UHPLC-UV Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Neutral->Analyze Data Data Interpretation: - Quantify Ixazomib loss - Identify degradation products - Determine kinetics Analyze->Data End Report Stability Profile Data->End

Key Troubleshooting & FAQs

  • Q: What are the main degradation products of Ixazomib?

    • A: The principal degradation pathways are oxidative deboronation and hydrolysis of the amide bond [1]. The chemical standards for the main degradation products were prepared in the referenced study and are labeled as Impurity A, B, and C.
  • Q: My Ixazomib solution has been left at room temperature for a week. Is it still usable?

    • A: It is likely significantly degraded. Ixazomib in solution is not highly stable, and its decomposition is influenced by pH, oxidants, and light [1]. For research integrity, it is recommended to prepare a fresh solution. The stability of a solution stored under specific conditions can be confirmed using the UHPLC-UV method described above.
  • Q: How should I handle Ixazomib capsules for in vivo studies?

    • A: Follow the manufacturer's storage guidance. Store unopened capsules refrigerated (2°C-8°C). Once the blister pack is opened, the capsules can be stored at temperatures up to 30°C for up to 3 months. The capsule should be swallowed whole and not crushed, chewed, or opened [2].
  • Q: Why is peripheral neuropathy lower with Ixazomib compared to Bortezomib?

    • A: This is attributed to Ixazomib's more favorable pharmacokinetic profile, including a shorter proteasome dissociation half-life (t₁/₂ ~18 min for Ixazomib's active form vs. ~110 min for Bortezomib) and reduced drug exposure to peripheral nerves [3] [4].

References

toxicity profile Ixazomib Impurity 1 teratogenic phospholipidosis

Author: Smolecule Technical Support Team. Date: February 2026

Ixazomib's Toxicity Profile

The toxicity of Ixazomib (marketed as Ninlaro) is generally characterized by its adverse effects in clinical use. The table below summarizes the key aspects of its toxicity based on clinical studies and post-marketing data.

Toxicity Aspect Key Findings
Common Adverse Events (AEs) Thrombocytopenia, fatigue, diarrhea, nausea, less frequently neutropenia, and peripheral neuropathy (PN) [1].
Severe AEs & Overdose Severe nausea, vomiting, diarrhea, aspiration pneumonia, multiple organ failure, and death have been reported in cases of overdose [2].
Peripheral Neuropathy (PN) Ixazomib exhibits a lower incidence and rate of PN compared to other proteasome inhibitors like bortezomib [1].
Hematologic Toxicity Grade 3/4 toxicities include anemia and thrombocytopenia [1].
Overall Safety In the TOURMALINE MM-1 trial, grade ≥3 AEs occurred in 74% of patients receiving the ixazomib combination therapy vs. 69% with lenalidomide-dexamethasone alone [1].

Drug-Induced Phospholipidosis

While not specifically linked to Ixazomib or its impurities in the search results, phospholipidosis is a recognized drug-induced condition. The table below outlines its core concepts and mechanisms.

Aspect Description
Definition A lysosomal storage disorder characterized by excessive accumulation of phospholipids in tissues [3].
Primary Mechanism Cationic amphiphilic drugs (CADs) bind to phospholipids and inhibit their degradation by lysosomal phospholipases (e.g., phospholipase A1/A2) [4] [5].
Key Characteristics Formation of lamellar or crystalloid inclusions within lysosomes, visible via electron microscopy [4].
Other Proposed Mechanisms Inhibition of lysosomal enzyme transport; Enhanced biosynthesis of phospholipids or cholesterol [5].
Experimental Identification Electron microscopy (definitive diagnosis); Immunohistochemistry (e.g., LAMP-2 for lysosomes, adipophilin for lipidosis) [4].

The relationship between drug properties, their interaction with cellular components, and the onset of phospholipidosis can be visualized in the following pathway.

phospholipidosis Cationic Amphiphilic Drug (CAD) Cationic Amphiphilic Drug (CAD) Accumulates in Lysosomes Accumulates in Lysosomes Cationic Amphiphilic Drug (CAD)->Accumulates in Lysosomes Inhibits Phospholipase Enzymes Inhibits Phospholipase Enzymes Accumulates in Lysosomes->Inhibits Phospholipase Enzymes Forms Drug-Phospholipid Complexes Forms Drug-Phospholipid Complexes Accumulates in Lysosomes->Forms Drug-Phospholipid Complexes Prevents Phospholipid Degradation Prevents Phospholipid Degradation Inhibits Phospholipase Enzymes->Prevents Phospholipid Degradation Complexes Resist Enzymatic Breakdown Complexes Resist Enzymatic Breakdown Forms Drug-Phospholipid Complexes->Complexes Resist Enzymatic Breakdown Phospholipids Accumulate in Lysosomes Phospholipids Accumulate in Lysosomes Prevents Phospholipid Degradation->Phospholipids Accumulate in Lysosomes Complexes Resist Enzymatic Breakdown->Phospholipids Accumulate in Lysosomes Formation of Lamellar Bodies Formation of Lamellar Bodies Phospholipids Accumulate in Lysosomes->Formation of Lamellar Bodies Cellular Dysfunction (Phospholipidosis) Cellular Dysfunction (Phospholipidosis) Formation of Lamellar Bodies->Cellular Dysfunction (Phospholipidosis)

Ixazomib Degradation and Impurities

Although information on "Impurity 1" is absent, one study provides relevant data on ixazomib's stability and degradation products.

Aspect Experimental Findings
Principal Degradation Pathways Oxidative deboronation and hydrolysis of the amide bond [6].
Key Stressors Degradation is accelerated at higher pH, by oxidants, and by light [6].
Kinetics Degradation in solution follows first-order kinetics under neutral, acidic, alkaline, and UV stress [6].
Identification Method High-Resolution Mass Spectrometry (HRMS) [6].
Chemical Standards The main degradation products (referred to as Impurity A, B, and C in the study) were prepared as chemical standards [6].

The pathways through which ixazomib degrades when stressed, leading to the formation of impurities, are summarized below.

degradation Ixazomib Ixazomib Oxidative Stress Oxidative Stress Ixazomib->Oxidative Stress High pH (Alkaline) High pH (Alkaline) Ixazomib->High pH (Alkaline) Hydrolytic Stress Hydrolytic Stress Ixazomib->Hydrolytic Stress Oxidative Deboronation Oxidative Deboronation Oxidative Stress->Oxidative Deboronation High pH (Alkaline)->Oxidative Deboronation Amide Bond Hydrolysis Amide Bond Hydrolysis Hydrolytic Stress->Amide Bond Hydrolysis Degradation Product(s) Degradation Product(s) Oxidative Deboronation->Degradation Product(s) Amide Bond Hydrolysis->Degradation Product(s) Identified by HRMS Identified by HRMS Degradation Product(s)->Identified by HRMS

References

ADMET properties prediction Ixazomib degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Computational Prediction Tools

Tool Name Availability Primary Focus / Key Features Supported Metabolism Types Performance Highlights (from literature)
BioTransformer [1] Free, Open Access Comprehensive small molecule metabolism prediction & metabolite ID. Combines machine learning & knowledge-based approaches. Phase I, Phase II, gut microbial, environmental degradation [1] Outperformed Meteor Nexus & ADMET Predictor; up to 7x better precision/recall on pharmaceuticals, pesticides [1]
ADMET Predictor [2] Commercial Flagship AI/ML platform for ADMET; predicts >175 properties. Integrated PBPK simulations & metabolism predictions [2]. CYP/UGT metabolism, key toxicity endpoints [2] Some models ranked #1 in independent peer-reviewed comparisons [2]
ADMETlab 2.0 [3] Free, No Registration Integrated online platform for accurate/comprehensive ADMET predictions. ~90 endpoints [3]. 23 ADME properties, 27 toxicity endpoints [3] Models built using a multi-task graph attention framework for robustness/accuracy [3]
Meteor Nexus [1] Commercial Comprehensive prediction of biotransformations; broad range of Phase I/II reactions [1]. Phase I and Phase II metabolism [1] Outperformed by BioTransformer in a comparative study [1]

Experimental Data on Ixazomib Degradation

A forced degradation study of Ixazomib provides experimental insights that can be used to validate computational predictions [4].

  • Principal Degradation Pathways: The study identified two main pathways:
    • Oxidative deboronation
    • Hydrolysis of the amide bond [4]
  • Stability Findings:
    • In Solution: Relatively stable in neutral and acidic conditions; degradation accelerates at higher pH; sensitive to oxidants and light; degradation follows first-order kinetics under various stress conditions [4].
    • Solid-State (ixazomib citrate): Relatively resistant to heat, heat/humidity, and UV irradiation [4].
  • Analytical Method: The study used a UHPLC-UV method and identified degradation products via High-Resolution Mass Spectrometry (HRMS) [4].

Example Experimental Protocol

For a hands-on approach, here is a generalized protocol based on the cited study and common practice for computational validation:

  • In Silico Prediction:
    • Input: Prepare the SMILES string or structure file of Ixazomib.
    • Tools: Run the molecule through BioTransformer [1] and ADMETlab 2.0 [3] (for free options) or ADMET Predictor [2] (for a commercial option) to predict potential metabolites and degradation products.
  • In Vitro Validation (Forced Degradation):
    • Stress Conditions: Expose Ixazomib to acidic, basic, oxidative, photolytic, and thermal stress conditions as per ICH guidelines [4].
    • Analysis: Use UHPLC-UV for quantification and High-Resolution Mass Spectrometry (HRMS) to separate and identify the degradation products [4].
  • Data Comparison:
    • Compare the molecular weights and proposed structures of the degradation products identified by HRMS with the list of metabolites predicted by the computational tools to assess the accuracy of the software.

Visualizing Ixazomib's Degradation Pathways

The diagram below summarizes the primary degradation pathways of Ixazomib as identified in the forced degradation study [4], which can be a reference point for evaluating computational predictions.

G Principal Degradation Pathways of Ixazomib Ixazomib Ixazomib OxidativeDeboronation Oxidative Deboronation Product Ixazomib->OxidativeDeboronation Oxidative Stress AmideHydrolysis Amide Hydrolysis Product Ixazomib->AmideHydrolysis Hydrolytic Stress

How to Proceed with Your Analysis

Since a direct comparative guide does not exist, I suggest the following approach to build your own objective comparison:

  • Leverage Free Tools First: Start your investigation by running Ixazomib through BioTransformer [1] and ADMETlab 2.0 [3]. This will give you a baseline of predicted metabolites and properties at no cost.
  • Benchmark with Experimental Data: Use the experimentally identified degradation products ( oxidative deboronation and amide hydrolysis products [4]) as your ground truth to evaluate the accuracy and relevance of the predictions from all tools.
  • Consult Vendors for Specifics: For commercial software like ADMET Predictor [2], you may need to contact the vendor directly or search for detailed validation studies to find specific performance data related to proteasome inhibitors or similar compounds.

References

comparative analysis Ixazomib vs Impurity 1

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Analytical Comparison

The following table consolidates the key identifiers and properties of Ixazomib and Impurity 1.

Feature Ixazomib (MLN2238) Ixazomib Impurity 1
Chemical Name N2-(2,5-Dichlorobenzoyl)-N-[(1R)-1-(dihydroxyboryl)-3-methylbutyl]glycinamide [1] 2,5-Dichloro-N-[2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl]benzamide [2] [3]
CAS Number 1072833-77-2 [3] 1201903-02-7 [2] [3]
Molecular Formula C₁₄H₁₉BCl₂N₂O₄ [4] [1] [3] C₂₄H₃₃BCl₂N₂O₄ [2]
Molecular Weight 361.03 g·mol⁻¹ [4] [1] [3] 495.25 g·mol⁻¹ [2]
Chemical Structure Boronic acid [5] [1] Boronic ester (a protected form) [2]
Role/Origin Active drug substance; proteasome inhibitor [4] [5] Synthesis intermediate; degradation product formed from the citrate prodrug [6] [2]

The experimental workflow for separation and identification is summarized in the diagram below:

G Start Sample Preparation A Forced Degradation Study Start->A Stress Conditions: • Oxidative • Hydrolytic (pH) • Photolytic • Thermal B Analysis: UHPLC-UV A->B C Identification: HRMS B->C Confirms identity of degradation products like Impurity 1

Experimental Protocol for Separation & Identification

You can implement the methodology from the recent forced degradation study to separate and quantify Ixazomib and its impurities [6].

  • Analytical Method: UHPLC-UV
    • Technique: A MS-compatible UHPLC-UV method has been developed and validated for the simultaneous assay of Ixazomib and its degradation products [6].
    • Quantification Range:
      • Ixazomib: 2.50 - 100.00 µg/mL
      • Impurity A & B: 0.75 - 60.00 µg/mL
      • Impurity C: 1.25 - 60.00 µg/mL [6]
  • Sample Preparation via Forced Degradation
    • Objective: Subject Ixazomib (API or drug product) to stress conditions to generate impurities.
    • Key Conditions:
      • Oxidative Stress: Expose to oxidants. This is a primary pathway leading to oxidative deboronation [6].
      • Hydrolytic Stress: Study stability across acidic, neutral, and alkaline pH. Degradation is accelerated at higher pH, and hydrolysis of the amide bond is a principal pathway [6].
      • Photolytic Stress: Expose to light, to which Ixazomib is sensitive [6].
    • Kinetics: The degradation of Ixazomib in solution under these stresses follows first-order kinetics [6].
  • Impurity Identification
    • Technique: High-Resolution Mass Spectrometry (HRMS).
    • Application: The UHPLC method is compatible with MS detection, allowing for the definitive identification of degradation products, including Impurity 1, based on their accurate mass [6].

Pharmacological & Regulatory Context

  • Ixazomib is an Active Drug: It is a reversible proteasome inhibitor that preferentially binds to the β5 subunit of the 20S proteasome, inducing apoptosis in cancer cells [4] [5] [1]. It is approved for the treatment of multiple myeloma [4] [7].
  • Impurity 1 is a Synthesis Intermediate: Chemical suppliers list Impurity 1 as a compound used in the synthesis of Ixazomib [2] [3]. The forced degradation study confirms that related ester compounds can form as degradation products from the citrate prodrug [6].
  • Stability Profile: Ixazomib in solution is relatively stable in neutral and acidic environments but degrades under alkaline, oxidative, and photolytic conditions [6]. In contrast, the solid substance (ixazomib citrate) is relatively resistant to heat, heat/humidity, and UV irradiation [6].

Gaps in Current Data and Research Directions

  • Biological Activity of Impurity 1: The search results do not provide specific data on the proteasome inhibitory activity or cytotoxicity of Impurity 1. A key experiment would be to test its biological potency side-by-side with Ixazomib.
  • Full Impurity Profile: While Impurity 1 is identified, other degradation products (Impurity A, B, C) are mentioned. A complete comparative guide would require structural elucidation and profiling of all known significant impurities [6].

References

Ixazomib Impurity 1 vs other proteasome inhibitor impurities

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Proteasome Inhibitor Impurities

The table below summarizes the key characteristics of impurities and degradation products for Ixazomib and other common proteasome inhibitors.

Feature Ixazomib Bortezomib Carfilzomib
Principal Degradation Pathways Oxidative deboronation; Hydrolysis of the amide bond [1] Information not fully available in search results Information not fully available in search results
Identified Degradation Products Impurity A, B, and C (structures proposed via HRMS) [1] Information not fully available in search results Multiple synthesis-related impurities listed (e.g., N-Oxide, Diol isomers) [2]
Key Structural Alert Boronic acid group; Amide bonds [1] Boronic acid group Epoxyketone group [2]
Stability in Solution Relatively stable in neutral/acidic conditions; Degradation accelerated at higher pH; Sensitive to oxidants and light [1] Information not fully available in search results Information not fully available in search results
Stability in Solid State Ixazomib citrate solid is relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24h [1] Information not fully available in search results Information not fully available in search results

Experimental Data and Protocols for Ixazomib

The following information is based on a forced degradation study of Ixazomib, which provides a methodology you can adapt for comparative studies.

Detailed Methodology for Forced Degradation Study [1]
  • Analytical Technique: UHPLC-UV coupled with High-Resolution Mass Spectrometry (HRMS) for identification.
  • Chromatographic Conditions:
    • Column: Kinetex C18 (100 mm x 2.1 mm, 2.6 µm).
    • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
    • Gradient: 5% B to 95% B over 9 minutes.
    • Flow Rate: 0.4 mL/min.
    • Detection: UV at 220 nm.
  • Forced Degradation Conditions:
    • Hydrolytic Degradation: Acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral conditions.
    • Oxidative Degradation: Treated with 3% hydrogen peroxide.
    • Photolytic Degradation: Exposed to UV light.
  • Kinetics: The degradation of Ixazomib in solution was found to follow first-order kinetics under neutral, acidic, alkaline, and UV stress.
Key Degradation Pathways of Ixazomib

The study identified two main degradation pathways for Ixazomib, which are crucial for understanding the origin of its impurities. The diagram below illustrates these pathways and their connection to the experimental workflow.

G Start Ixazomib (in solution) Path1 Oxidative Stress (e.g., H₂O₂) Start->Path1 Path2 Hydrolytic Stress (High pH) Start->Path2 Product1 Impurity via Oxidative Deboronation Path1->Product1 Product2 Impurity via Amide Bond Hydrolysis Path2->Product2 Analysis Analysis & Identification Product1->Analysis Product2->Analysis UHPLC UHPLC-UV Separation Analysis->UHPLC HRMS HRMS Identification UHPLC->HRMS

Interpretation and Research Implications

  • Structural Vulnerabilities: The core structure of Ixazomib, particularly its boronic acid group and amide bonds, dictates its primary degradation routes [1]. This is a key difference from Carfilzomib, which possesses an irreversible epoxyketone warhead and thus different structural alerts and potential impurities [2].
  • Analytical Method Compatibility: The developed UHPLC-UV method is noted as the first MS-compatible one for simultaneous quantification of Ixazomib and its degradation products, providing a validated protocol for your own comparative work [1].
  • Handling and Formulation Guidance: The findings that Ixazomib is sensitive to alkaline pH, oxidants, and light are critical for guiding drug formulation, packaging (e.g., use of opaque containers), and defining storage conditions to minimize impurity formation [1].

References

specification setting Ixazomib Impurity 1

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Ixazomib Impurity 1

The table below consolidates the key identifying information for this compound from the search results:

Property Details
Chemical Name 2,5-Dichloro-N-[2-[[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]-2-oxoethyl]-benzamide [1]
CAS Number 1201903-02-7 [1] [2] [3]
Molecular Formula C₂₄H₃₃BCl₂N₂O₄ [1] [3]
Molecular Weight 495.25 g/mol [1] [3]
Synonyms Ixazomib Impurity R; Ixazomib Impurity N1 [1]
Suppliers SynZeal, ChemicalBook suppliers, PharmAffiliates [1] [2] [3]

This impurity is described as an intermediate used in the synthesis of Ixazomib [1].

Stability Context from Forced Degradation Studies

While specific experimental data for Impurity 1 is not available in the search results, a forced degradation study on Ixazomib provides crucial context for how and why such impurities are formed. This information is fundamental for setting meaningful specifications [4].

  • Principal Degradation Pathways: The study identified oxidative deboronation and hydrolysis of the amide bond as the main routes for Ixazomib degradation [4]. Impurity 1 is likely a precursor or intermediate related to the boronic ester form of the drug.
  • Stability of Ixazomib:
    • In Solution: Relatively stable in neutral and acidic environments, but decomposition accelerates at higher pH. It is also sensitive to oxidants and light [4].
    • Solid-State: Ixazomib citrate is relatively resistant to heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours [4].
    • Kinetics: The degradation of Ixazomib in solution follows first-order kinetics under neutral, acidic, alkaline, and UV stress [4].

The following diagram illustrates a general workflow for impurity specification setting that you can adapt, based on the stability information found.

Start Start: Specification Setting for Impurities FD Forced Degradation Studies Start->FD ID Identification & Characterization FD->ID e.g., Identifies Impurity 1 via HRMS [4] TV Toxicological Evaluation ID->TV Uses chemical structure and data AL Set Analytical Limits TV->AL Based on safety and process capability Control Define Control Strategy AL->Control Final Specifications

Suggested Path for Sourcing Experimental Data

The available information provides a foundation but is insufficient for a comprehensive comparison guide. To acquire the necessary experimental data, I suggest you:

  • Contact Suppliers Directly: Reach out to the manufacturers and suppliers of this impurity, such as those listed on SynZeal or ChemicalBook [1] [2]. They can often provide a Certificate of Analysis (COA) which includes detailed characterization data, purity information, and sometimes analytical method details.
  • Consult Pharmacopeial Monographs: Check the official monographs for Ixazomib in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.). These documents may list recognized impurities, including Impurity 1, along with their qualified acceptance criteria and standard testing methods.
  • Perform In-House Studies: For a definitive comparison, you may need to conduct your own forced degradation studies following ICH guidelines (Q1A(R2) and Q1B), using a validated UHPLC-UV method similar to the one described in the research [4]. This allows for the generation of your own experimental data on the formation and behavior of Impurity 1 under various stress conditions.

References

comparative stability Ixazomib and its impurities

Author: Smolecule Technical Support Team. Date: February 2026

Ixazomib Stability Overview

The table below summarizes the key stability characteristics of Ixazomib based on a forced degradation study [1].

Aspect Summary of Findings
Overall Stability in Solution Relatively stable in neutral and acidic conditions; decomposition accelerates at higher pH [1].
Key Stress Factors Sensitive to oxidants and light; relatively resistant to heat and humidity in solid form [1].
Degradation Kinetics Follows first-order kinetics under neutral, acidic, alkaline, and UV light stress [1].

| Major Degradation Pathways | 1. Oxidative deboronation 2. Hydrolysis of the amide bond [1]. |

Identified Impurities and Degradation Products

The following table lists known impurities and degradation products of Ixazomib. The information is compiled from chemical standard suppliers and a research paper, which reflects these compounds' relevance for pharmaceutical analysis and quality control [2] [3].

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) CAS Number Notes
Ixazomib (API) C₁₄H₁₉BCl₂N₂O₄ 361.03 1072833-77-2 [3] Active Pharmaceutical Ingredient [4].
Ixazomib Citrate C₂₀H₂₃BCl₂N₂O₉ 517.12 1239908-20-3 [2] [3] Prodrug form, citrate ester [5].
Impurity A Information not specified in sources - - Identified in forced degradation study [1].
Impurity B Information not specified in sources - - Identified in forced degradation study [1].
Impurity C Information not specified in sources - - Identified in forced degradation study [1].
(2,5-Dichlorobenzoyl)glycine C₉H₇Cl₂NO₃ 248.06 667403-46-5 [2] [3] Listed as a related compound [3].
N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide C₉H₈Cl₂N₂O₂ 247.08 1378314-08-9 [2] [3] Listed as a related compound [3].
2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide C₁₄H₁₈Cl₂N₂O₂ 317.21 2872629-73-5 [2] [3] Listed as a related compound [3].

Experimental Protocol for Forced Degradation

The primary data comes from a study that used a validated UHPLC-UV method coupled with High-Resolution Mass Spectrometry (HRMS) to identify degradation products [1]. The general workflow and pathways are summarized below.

Start Ixazomib Solution Stress1 Oxidative Stress Start->Stress1 Stress2 Acidic/Neutral/Basic Hydrolytic Stress Start->Stress2 Stress3 Photolytic Stress Start->Stress3 Product1 Degradation Products via Oxidative Deboronation Stress1->Product1 Pathway Product2 Degradation Products via Amide Bond Hydrolysis Stress2->Product2 Pathway Stress3->Product1 Stress3->Product2 Analysis Analysis: UHPLC-UV & HRMS Product1->Analysis Product2->Analysis

Key Methodological Details:

  • Analytical Technique: UHPLC-UV with HRMS detection [1].
  • Chromatographic Validation: The method was validated for the simultaneous assay of Ixazomib and its three main degradation products (Impurities A, B, and C) over specific concentration ranges [1]:
    • Ixazomib: 2.50 - 100.00 µg/mL
    • Impurity A & B: 0.75 - 60.00 µg/mL
    • Impurity C: 1.25 - 60.00 µg/mL
  • Sample Analysis: The validated method was applied to samples of Ixazomib that had been subjected to various forced degradation conditions to induce and measure decomposition [1].

Conclusion

  • Stability: It is relatively stable in solid form and in acidic/neutral solutions but is susceptible to degradation under oxidative conditions, high pH, and UV light [1].
  • Impurities: Several key degradation products and process-related impurities have been identified, for which chemical reference standards are commercially available to support analytical development and quality control [2] [3].

References

structural elucidation Ixazomib Impurity 1 mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

The table below summarizes the principal degradation pathways and related data for Ixazomib impurities identified via mass spectrometry.

Impurity / Degradation Pathway Key Mass Spectrometry Findings Experimental Context
Oxidative Deboronation Identified as a principal degradation pathway by HRMS [1]. Forced degradation study; chemical standards were prepared for this impurity [1].
Amide Bond Hydrolysis Identified as a principal degradation pathway by HRMS [1]. Forced degradation study; chemical standards were prepared for this impurity [1].
General Metabolites Less than 3.5% of the parent drug is excreted unchanged in urine, indicating extensive metabolism. Most drug-related material in excreta is metabolites [2]. Human ADME study using radiolabeled [14C]-Ixazomib, analyzed by accelerator mass spectrometry [2].

Detailed Experimental Protocols

Here are the methodologies from the key studies for reference and replication of experiments.

  • Forced Degradation & HRMS Identification [1]

    • Method: A novel, rapid UHPLC-UV assay was developed and validated.
    • Stress Conditions: The study investigated the stability of Ixazomib under various conditions, finding it is sensitive to oxidants and light, with degradation accelerated at higher pH.
    • Analysis: The forced degradation study was followed by HRMS identification of the main degradation products. The method was validated for the simultaneous assay of Ixazomib and its degradation products.
    • Kinetics: The degradation of Ixazomib in solution was found to follow first-order kinetics under neutral, acidic, alkaline, and UV stress.
  • Human Mass Balance Study [2]

    • Design: A phase I study in patients with advanced solid tumors.
    • Dosing: Patients received a single 4.1 mg oral dose of [14C]-Ixazomib.
    • Sample Collection: Blood, urine, and fecal samples were collected for 168 hours post-dose.
    • Analysis: Total radioactivity (TRA) was measured by accelerator mass spectrometry to determine mass balance, excretion, and pharmacokinetics. This approach helps distinguish the parent drug from its metabolites.

Workflow for Structural Elucidation

The following diagram illustrates the typical workflow for identifying and characterizing Ixazomib impurities, as reflected in the experimental protocols.

IxazomibImpurityWorkflow Start Start: Ixazomib Sample Stress Forced Degradation (Oxidative, Hydrolytic, Photolytic Stress) Start->Stress Sample Prep Separation Chromatographic Separation (UHPLC) Stress->Separation Degraded Mixture MS_Analysis HRMS Analysis Separation->MS_Analysis Isolated Impurities Data_Interpretation Data Interpretation: - Mass Change - Fragmentation Pattern - Proposed Structure MS_Analysis->Data_Interpretation High-Res Mass Data Confirmation Confirmation with Chemical Standards Data_Interpretation->Confirmation Structural Hypothesis End End: Structural Identity Confirmation->End Identified Impurity

Key Insights and Comparison

  • Principal Degradation Pathways: The structural elucidation efforts successfully identified oxidative deboronation and hydrolysis of the amide bond as the two main routes of degradation for Ixazomib [1].
  • Extensive Metabolism in the Body: Independent data from a human ADME study confirms that Ixazomib is extensively metabolized in vivo. The minimal recovery of the unchanged drug in urine reinforces that most detected drug-related material are metabolites, aligning with the findings of significant degradation and transformation [2].

References

impurity profiling Ixazomib citrate comparative

Author: Smolecule Technical Support Team. Date: February 2026

Impurity Profile of Ixazomib Citrate

The table below summarizes the principal degradation impurities of Ixazomib identified through forced degradation studies [1].

Impurity Designation Principal Degradation Pathway Key Characteristics & Notes
Not Specified (Multiple) Oxidative Deboronation One of the two main degradation pathways identified [1].
Not Specified (Multiple) Hydrolysis of the Amide Bond The other primary degradation pathway [1].
Impurity A Not Detailed Quantifiable within concentration range of 0.75-60.00 μg/mL [1].
Impurity B Not Detailed Quantifiable within concentration range of 0.75-60.00 μg/mL [1].
Impurity C Not Detailed Quantifiable within concentration range of 1.25-60.00 μg/mL [1].

Experimental Protocol for Impurity Profiling

The following methodology was used for the forced degradation study and impurity identification of Ixazomib [1]:

  • Analytical Technique: A novel, rapid UHPLC-UV (Ultra-High Performance Liquid Chromatography with Ultraviolet detection) method was developed and validated for the simultaneous assay of Ixazomib and its degradation products.
  • Forced Degradation Conditions: Ixazomib was subjected to various stress conditions to induce degradation. The study found that the drug in solution is:
    • Relatively stable in neutral and acidic environments.
    • Less stable at higher pH (decomposition accelerated in alkaline conditions).
    • Sensitive to oxidants and light.
  • Degradation Kinetics: The degradation of Ixazomib in solution follows first-order kinetics under neutral, acidic, alkaline, and UV stress.
  • Identification Technique: The main degradation products were identified using HRMS (High-Resolution Mass Spectrometry).
  • Solid-State Stability: Contrary to the solution state, solid Ixazomib citrate was relatively resistant to heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours.

Regulatory and Scientific Context for Impurity Profiling

Impurity profiling is a critical requirement in pharmaceutical development to ensure product quality, safety, and efficacy [2].

  • Classification: Impurities are classified into organic, inorganic, and residual solvents. Organic impurities, which include degradation-related impurities (DRIs) and process-related impurities (PRIs), are often the primary focus [2].
  • Aims of Study:
    • Regulatory Requirements: Setting acceptance criteria, evaluating stability and shelf-life, and determining threshold limits for toxicological concern [2].
    • Scientific & Technical Requirements: Optimizing synthetic processes and formulation, predicting degradation pathways, and improving stability [2].
  • Identification Thresholds: According to ICH guidelines, impurities present above a certain level must be identified and characterized. The methods used must be validated for specificity to ensure they can accurately detect and quantify the impurities [2].

Analytical Workflow for Impurity Identification

The following diagram illustrates the general workflow for identifying and characterizing degradation products, which aligns with the study performed on Ixazomib [1] [2].

Start Start Impurity Profiling Stress Perform Forced Degradation Start->Stress API & Drug Product Analyze Chromatographic Analysis (UHPLC) Stress->Analyze (e.g., heat, light, pH, oxidants) Detect Detect Potential Impurities Analyze->Detect Compare chromatograms ID Identify Structure via HRMS Detect->ID Isolate or probe directly Report Report and Set Specifications ID->Report Define impurity profile

Key Insights for Researchers

  • Primary Degradation Pathways: The stability of Ixazomib is primarily challenged by hydrolysis of its amide bond and oxidative deboronation [1]. Formulation strategies should focus on protecting the drug from moisture and oxidizing agents.
  • Solution vs. Solid-State: The significant difference in stability between the solution and solid states is a crucial consideration for manufacturing, handling, and the development of liquid dosage forms [1].
  • Methodology for ANDA: The developed UHPLC-UV method is MS-compatible and was validated for the quantification of Ixomazib and its impurities, making it suitable for use in Abbreviated New Drug Application (ANDA) development or commercial production [1].

References

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Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 04-14-2024

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